22:0 Lyso PC-13C6
Descripción
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Propiedades
Fórmula molecular |
C30H62NO7P |
|---|---|
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1/i20+1,21+1,22+1,23+1,24+1,30+1 |
Clave InChI |
UIINDYGXBHJQHX-JSYYADDZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC[13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Foundational & Exploratory
The Biological Role of 22:0 Lysophosphatidylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
22:0 Lysophosphatidylcholine (LPC), also known as behenoyl-lysophosphatidylcholine, is a saturated, long-chain lysophospholipid that plays a multifaceted role in cellular signaling, metabolism, and pathophysiology. While present in smaller quantities compared to other LPC species, its unique physical properties and biological activities have garnered increasing interest. This technical guide provides an in-depth overview of the core biological functions of 22:0 LPC, with a focus on its involvement in signaling pathways, its potential as a biomarker, and its emerging therapeutic implications. We present a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of key biological pathways and workflows to facilitate further research and drug development efforts.
Introduction
Lysophosphatidylcholines (LPCs) are a class of signaling lipids derived from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or lecithin-cholesterol acyltransferase (LCAT).[1][2] These amphipathic molecules consist of a glycerol backbone, a single acyl chain, and a phosphocholine headgroup. The length and saturation of the acyl chain significantly influence the biological activity of the LPC molecule. 22:0 LPC, containing a 22-carbon saturated acyl chain (behenic acid), is a very long-chain LPC. While found in relatively low abundance, alterations in its levels have been associated with several pathological conditions, highlighting its potential significance.
Core Biological Functions and Signaling Pathways
22:0 LPC exerts its biological effects through various mechanisms, primarily by acting as a signaling molecule that interacts with specific receptors and enzymes.
The Autotaxin-LPA Axis
A crucial aspect of LPC biology is its role as a substrate for the enzyme autotaxin (ATX), a secreted lysophospholipase D.[3] ATX hydrolyzes LPCs, including 22:0 LPC, to produce lysophosphatidic acid (LPA), another potent signaling lipid.[3][4] LPA then binds to a family of G protein-coupled receptors (GPCRs), LPA1-6, to initiate a wide range of cellular responses, including cell proliferation, migration, and survival.[5][6] This ATX-LPA signaling axis is implicated in numerous physiological and pathological processes, including wound healing, fibrosis, and cancer progression.[7][8]
Figure 1. The Autotaxin-LPA signaling axis.
G Protein-Coupled Receptor (GPCR) Signaling
Lysophosphatidylcholines are known to directly activate several GPCRs, including GPR119, GPR40, and GPR55, to modulate cellular function.[2][9] While the specific affinity and efficacy of 22:0 LPC for these receptors are not well-documented, the general mechanism involves LPC binding leading to conformational changes in the receptor, activation of downstream G proteins (such as Gαs or Gαq), and subsequent modulation of second messenger pathways, like cyclic AMP (cAMP) production or intracellular calcium mobilization.[10][11] This can lead to various physiological responses, including the potentiation of glucose-stimulated insulin secretion.[9][10]
Figure 2. GPR119 signaling pathway activated by LPC.
Role in Cancer
Emerging evidence suggests a complex role for LPCs in cancer. While the ATX-LPA axis is generally pro-tumorigenic, some studies indicate that specific LPC species may have anti-cancer properties. For instance, LPC-DHA has been shown to induce cytotoxic effects in breast cancer cells.[12][13] Although direct evidence for 22:0 LPC is limited, its influence on the tumor microenvironment and immune cell function warrants further investigation.
Involvement in Inflammation and Immunity
LPCs are recognized as important mediators in inflammation. They can act as chemoattractants for immune cells and modulate their function.[6][14] Specifically, LPCs have been shown to potentiate the activation of T-lymphocytes.[6][14] In the context of neuroinflammation, LPCs can contribute to the inflammatory responses of microglia and astrocytes.[15]
Quantitative Data
The concentration of 22:0 LPC in biological samples is a critical parameter for understanding its physiological and pathological roles. Below is a summary of reported concentrations in human dried blood spots (DBS).
| Analyte | Matrix | Population | Concentration (μmol/L) | Analytical Method | Reference |
| 22:0 LPC | Dried Blood Spots | Neonates (0-1 month) | Median: 0.057 (1st-99th percentile: 0.021-0.158) | FIA-MS/MS & LC-MS/MS | [2][16] |
| Infants (>1 month - 1 year) | Median: 0.045 (1st-99th percentile: 0.018-0.098) | FIA-MS/MS & LC-MS/MS | [2][16] | ||
| Children & Adolescents (>1-18 years) | Median: 0.038 (1st-99th percentile: 0.016-0.075) | FIA-MS/MS & LC-MS/MS | [2][16] | ||
| Adults (>18 years) | Median: 0.041 (1st-99th percentile: 0.017-0.088) | FIA-MS/MS & LC-MS/MS | [2][16] |
Experimental Protocols
Accurate quantification of 22:0 LPC is essential for research and clinical applications. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of 22:0 LPC in Dried Blood Spots by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of lysophosphatidylcholines in dried blood spots.[1][2][3][16]
1. Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot sample.
-
Place the disc into a well of a 96-well plate.
-
Add an extraction solution (e.g., 85% methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled LPC).
-
Incubate for a specified time (e.g., 30 minutes) with shaking to extract the lipids.
-
Centrifuge the plate to pellet the disc and any debris.
-
Transfer the supernatant to a new 96-well plate for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a suitable LC column (e.g., a C18 column) to separate the lipids. Use a gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol with formic acid.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 22:0 LPC and the internal standard.
-
Precursor Ion: The [M+H]⁺ ion of 22:0 LPC.
-
Product Ion: A characteristic fragment ion, typically the phosphocholine headgroup at m/z 184.
-
3. Data Analysis:
-
Quantify the concentration of 22:0 LPC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 22:0 LPC standard.
Figure 3. Workflow for LC-MS/MS quantification of 22:0 LPC.
Biomarker Potential
Elevated levels of very long-chain fatty acids are a hallmark of X-linked adrenoleukodystrophy (X-ALD), a rare genetic disorder affecting the nervous system and adrenal glands. Recent studies have shown that very long-chain LPCs, including 22:0 LPC, are sensitive and specific biomarkers for X-ALD and other peroxisomal disorders, making them valuable for newborn screening.[2][3][16][17]
Therapeutic Implications and Future Directions
The involvement of 22:0 LPC in fundamental biological processes, particularly in the ATX-LPA axis and GPCR signaling, suggests its potential as a therapeutic target. Modulating the levels or activity of 22:0 LPC could have implications for a range of diseases, including cancer, inflammatory disorders, and metabolic diseases. Further research is needed to fully elucidate the specific roles of 22:0 LPC and to develop targeted therapeutic strategies. The development of specific inhibitors for enzymes involved in its metabolism, or antagonists for its receptors, could offer novel treatment avenues.
Conclusion
22:0 Lysophosphatidylcholine is a biologically active lipid with significant roles in cellular signaling, metabolism, and disease. Its function as a precursor to the potent signaling molecule LPA and its direct interactions with GPCRs place it at a critical node in several signaling networks. The ability to accurately quantify 22:0 LPC has established its utility as a biomarker, particularly for peroxisomal disorders. As our understanding of the intricate roles of specific lipid species continues to grow, 22:0 LPC is poised to be an important molecule for further investigation in both basic research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholines, LC MS/MS, Blood Spot - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 4. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medrxiv.org [medrxiv.org]
- 12. Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro-Comparative Effects with Other Lipids Containing DHA [pubmed.ncbi.nlm.nih.gov]
- 13. Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro—Comparative Effects with Other Lipids Containing DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical Roles of Lysophospholipid Receptors in Activation of Neuroglia and Their Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stable isotope labeling in lipidomics, a powerful technique for dissecting the dynamic nature of the lipidome. By tracing the metabolic fate of isotopically labeled precursors, researchers can move beyond static snapshots to quantify the rates of lipid synthesis, turnover, and remodeling. This guide details the core principles, experimental methodologies, data interpretation, and applications of this technology, with a focus on providing actionable protocols and clear data presentation for professionals in research and drug development.
Core Principles of Stable Isotope Labeling in Lipidomics
Stable isotope labeling utilizes non-radioactive isotopes, such as carbon-13 (¹³C), deuterium (²H), and nitrogen-15 (¹⁵N), to tag lipids.[1] These labeled molecules are chemically identical to their unlabeled counterparts and are processed through the same metabolic pathways.[1] The key principle is the introduction of a labeled precursor into a biological system, which is then incorporated into newly synthesized lipids. Mass spectrometry (MS) is then used to differentiate between the naturally abundant (light) and the isotopically labeled (heavy) lipid species based on their mass-to-charge (m/z) ratio.[1] This allows for the precise tracking and quantification of lipid dynamics.[1]
There are two primary labeling strategies in lipidomics:
-
Metabolic Labeling: In this approach, cells or organisms are supplied with a labeled precursor that is endogenously incorporated into lipids through metabolic pathways.[1] Common precursors include labeled glucose (for fatty acid and glycerol backbone synthesis), amino acids (for sphingolipid synthesis), or fatty acids.[1]
-
Chemical Labeling: This method involves the derivatization of lipids with an isotopically labeled tag after extraction from the biological matrix. This can improve analytical sensitivity and is often used for targeted quantification.
This guide will focus on metabolic labeling, as it provides direct insights into the dynamics of lipid metabolism within a biological context.
Experimental Protocols
Detailed and robust experimental protocols are crucial for successful stable isotope labeling experiments. Below are methodologies for key stages of a typical lipidomics workflow, from cell culture to sample analysis.
Stable Isotope Labeling of Adherent Mammalian Cells with ¹³C-Glucose
This protocol details the labeling of lipids in cultured mammalian cells using [U-¹³C₆]-glucose to trace de novo fatty acid and glycerolipid synthesis.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Methanol, Chloroform (LC-MS grade)
-
6-well cell culture plates
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and 25 mM [U-¹³C₆]-glucose.
-
Labeling: Aspirate the complete medium from the cells and wash once with PBS. Add the prepared ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours), depending on the turnover rate of the lipids of interest.
-
Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Lipid Extraction: Proceed immediately to a lipid extraction protocol.
Lipid Extraction from Cultured Cells
Two common methods for lipid extraction are the Folch method (chloroform/methanol) and a method utilizing methyl-tert-butyl ether (MTBE).
Protocol 1: Chloroform/Methanol (Folch) Extraction
-
To the methanolic cell suspension from the harvesting step, add 2 mL of chloroform.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.5 mL of water to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid film in a suitable solvent for MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1, v/v/v).[2]
Protocol 2: Methyl-tert-butyl ether (MTBE) Extraction
-
To the cell pellet (after washing with PBS and centrifugation), add 200 µL of cold methanol and 800 µL of cold MTBE.
-
Vortex thoroughly.
-
Add 200 µL of water to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the upper organic phase.
-
Dry the extract in a vacuum concentrator (e.g., SpeedVac) and store at -80°C until analysis.
-
For MS analysis, reconstitute the dried lipids in 20-40 µL of acetonitrile/isopropanol/water (65:30:5, v/v/v).
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical platform for stable isotope labeling-based lipidomics. High-resolution mass spectrometers are essential for resolving the isotopic envelopes of labeled lipids.
General Parameters:
-
Chromatography: Reversed-phase chromatography is commonly used for separating lipid species.
-
Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to detect a broad range of lipid classes.
-
Data Acquisition: Data is acquired in full scan mode to capture the entire isotopic distribution of each lipid. Data-dependent or data-independent acquisition can be used for fragmentation to aid in lipid identification.
Data Presentation and Analysis
The analysis of data from stable isotope labeling experiments involves calculating the fractional synthesis rate (FSR) or the percentage of the lipid pool that has been newly synthesized during the labeling period. This is determined by the relative abundance of the labeled isotopologues compared to the unlabeled species after correcting for the natural abundance of heavy isotopes.
Quantitative Data Summary
The following tables provide examples of how quantitative data from stable isotope labeling experiments can be presented.
Table 1: Labeled Fractions of Lipid Species in HepG2 Cells Treated with ¹³C₁₆-Palmitic Acid. [3]
This table shows the percentage of the lipid pool that is labeled with ¹³C after 4, 8, and 16 hours of incubation with ¹³C₁₆-palmitic acid in HepG2 cells. The data reveals the dynamics of fatty acid incorporation into different lipid classes.
| Lipid Species | 4h Labeled Fraction (%) | 8h Labeled Fraction (%) | 16h Labeled Fraction (%) |
| Phospholipids | |||
| PC(32:0) | 15.3 ± 2.1 | 28.7 ± 3.5 | 45.1 ± 4.9 |
| PE(34:1) | 12.8 ± 1.9 | 25.4 ± 3.1 | 40.2 ± 4.3 |
| Sphingolipids | |||
| Cer(d18:1/16:0) | 18.9 ± 2.5 | 35.1 ± 4.2 | 52.8 ± 5.7 |
| Neutral Lipids | |||
| DG(32:0) | 22.5 ± 3.0 | 40.2 ± 4.8 | 60.3 ± 6.1 |
| TG(48:0) | 25.1 ± 3.3 | 48.9 ± 5.5 | 70.4 ± 7.2 |
Data are presented as mean ± SD. Data is illustrative and derived from a published study.[3]
Table 2: Labeled Fractions of Lipid Species in HepG2 Cells Treated with ¹³C₁₆-Palmitoleic Acid. [3]
This table illustrates the differential incorporation of a monounsaturated fatty acid into various lipid classes over time in HepG2 cells.
| Lipid Species | 4h Labeled Fraction (%) | 8h Labeled Fraction (%) | 16h Labeled Fraction (%) |
| Phospholipids | |||
| PC(32:1) | 18.7 ± 2.4 | 33.6 ± 3.9 | 50.7 ± 5.4 |
| PE(34:2) | 16.2 ± 2.2 | 30.1 ± 3.6 | 46.9 ± 5.1 |
| Neutral Lipids | |||
| DG(32:1) | 28.4 ± 3.5 | 49.8 ± 5.6 | 72.1 ± 7.5 |
| TG(48:1) | 30.1 ± 3.8 | 55.2 ± 6.1 | 78.9 ± 8.0 |
Data are presented as mean ± SD. Data is illustrative and derived from a published study.[3]
Visualization of Workflows and Pathways
Graphviz diagrams are provided to visualize key experimental workflows and signaling pathways relevant to stable isotope labeling in lipidomics.
Experimental Workflows
Experimental workflow for stable isotope labeling in lipidomics.
Signaling Pathways
De Novo Sphingolipid Synthesis Pathway
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[4] Stable isotope labeling with labeled serine or palmitate allows for the tracing of this pathway and the quantification of ceramide and complex sphingolipid synthesis.[4]
De novo sphingolipid synthesis pathway.
Phosphoinositide Signaling Pathway
Phosphoinositides are critical signaling lipids that regulate a multitude of cellular processes. Stable isotope labeling can be used to trace the flux through the phosphorylation and dephosphorylation cycles of these lipids, providing insights into the activity of key signaling kinases and phosphatases.
Phosphoinositide signaling pathway.
Applications in Research and Drug Development
Stable isotope labeling in lipidomics has broad applications in both basic research and the pharmaceutical industry.
-
Elucidating Metabolic Pathways: This technique is instrumental in mapping the flow of metabolites through lipid metabolic networks, identifying novel pathways, and understanding how these pathways are regulated.[5]
-
Drug Discovery and Development: It can be used to determine the mechanism of action of drugs that target lipid metabolism, assess off-target effects, and identify biomarkers of drug efficacy.[6]
-
Disease Research: Stable isotope labeling helps to unravel the dysregulation of lipid metabolism in various diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[2] For example, studies have shown that cancer cells often exhibit increased de novo lipogenesis to support rapid proliferation.[7]
-
Nutritional Science: This approach can be used to trace the metabolic fate of dietary lipids and understand their impact on health and disease.
By providing quantitative data on the dynamic processes of lipid metabolism, stable isotope labeling offers a deeper understanding of cellular physiology and pathology, thereby accelerating the pace of discovery in both academic and industrial research settings.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Metabolism in Oncology: Why It Matters, How to Research, and How to Treat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage polarization state affects lipid composition and the channeling of exogenous fatty acids into endogenous lipid pools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. Hooked on fat: the role of lipid synthesis in cancer metabolism and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 22:0 Lyso PC-13C6: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 22:0 Lyso PC-13C6, a stable isotope-labeled lysophosphatidylcholine crucial for research in lipidomics, metabolism, and as a standard in mass spectrometry-based quantitative analyses.
Chemical Properties of 22:0 Lyso PC and its 13C6-Labeled Analog
22:0 Lyso PC, also known as 1-docosanoyl-sn-glycero-3-phosphocholine, is a saturated lysophospholipid containing a 22-carbon fatty acid chain (docosanoic acid). The 13C6-labeled version is specifically designed for use as an internal standard in quantitative mass spectrometry, allowing for precise measurement of its unlabeled counterpart in biological samples.
| Property | 22:0 Lyso PC (Unlabeled) | This compound (Labeled) |
| Synonyms | 1-docosanoyl-sn-glycero-3-phosphocholine, Behenoyl lysophosphatidylcholine | 1-(docosanoyl-1,2,3,4,5,6-¹³C₆)-sn-glycero-3-phosphocholine |
| Molecular Formula | C27H58NO7P | C21¹³C6H58NO7P |
| Molecular Weight | 579.8 g/mol | 585.75 g/mol [1][2] |
| CAS Number | 125146-65-8[1][2] | 2483735-02-8[1][2] |
| Physical State | Solid | Solid |
| Storage | -20°C, protected from light[1][2] | -20°C, protected from light[1][2] |
| Applications | Biomarker research, signaling studies | Internal standard for mass spectrometry, metabolomics, lipidomics[1][2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of 13C-labeled docosanoic acid followed by its enzymatic esterification to a glycerophosphocholine backbone. While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible and detailed experimental protocol can be constructed based on established methods for the synthesis of similar lysophospholipids and labeled fatty acids.
Part 1: Synthesis of Docosanoic Acid-13C6
The introduction of the 13C6 label into docosanoic acid can be achieved through various organic synthesis routes. A common approach involves the use of 13C-labeled building blocks.
Part 2: Enzymatic Esterification
The regioselective acylation of sn-glycero-3-phosphocholine (GPC) with the synthesized 13C6-docosanoic acid is effectively carried out using a lipase, such as Novozym® 435 (immobilized lipase B from Candida antarctica), which is known for its efficiency in such reactions.
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Docosanoic acid-13C6
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Solvent (e.g., n-hexane or a solvent-free system)
-
Molecular sieves (for solvent-based reactions to remove water)
-
Reaction vessel with temperature and agitation control
-
Purification materials: Silica gel for column chromatography, and solvents for elution (e.g., chloroform, methanol, water).
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine sn-glycero-3-phosphocholine (GPC) and docosanoic acid-13C6. A molar ratio of GPC to fatty acid of 1:10 to 1:20 is often used to drive the reaction towards the product.[3][4]
-
If using a solvent like n-hexane, add it to the mixture. For a solvent-free system, the reactants are used neat.
-
Add Novozym® 435 to the mixture. The enzyme loading is typically around 10-15% of the total substrate weight.[4]
-
If applicable, add molecular sieves to the reaction to remove the water produced during esterification, which can improve the reaction yield.
-
-
Reaction Conditions:
-
The reaction is typically carried out at a temperature between 40°C and 60°C.
-
The mixture is agitated (e.g., using a magnetic stirrer) for a period ranging from 24 to 72 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
-
Enzyme Removal:
-
After the reaction is complete, the immobilized enzyme is removed by filtration.
-
-
Purification:
-
The resulting product mixture is purified using silica gel column chromatography.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform to a mixture of chloroform, methanol, and water.[5][6]
-
Fractions are collected and analyzed by TLC to identify those containing the desired this compound.
-
The purified fractions are combined, and the solvent is removed under reduced pressure to yield the final product.
-
-
Characterization:
-
The identity and purity of the synthesized this compound are confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Role and Signaling Pathways
Lysophosphatidylcholines (LPCs), including 22:0 Lyso PC, are not merely metabolic intermediates but also act as important signaling molecules involved in a variety of physiological and pathological processes. They exert their effects primarily through interaction with specific G-protein coupled receptors (GPCRs).
General Biological Functions of LPCs:
-
Inflammation: LPCs are considered pro-inflammatory molecules.
-
Atherosclerosis: They play a role in the development of atherosclerosis.
-
Apoptosis: LPCs can induce apoptosis in various cell types.
-
Immune Regulation: They are involved in modulating immune responses.
Several GPCRs have been identified as receptors for LPCs, including G2A, GPR4, and GPR119. The binding of LPC to these receptors triggers downstream signaling cascades that mediate the cellular responses.
Signaling through GPR4
In endothelial cells, LPC binding to GPR4 has been shown to activate the RhoA pathway, leading to stress fiber formation and increased endothelial permeability.[7] Furthermore, LPC-GPR4 signaling can activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18, and inducing apoptosis.[8]
Caption: LPC-GPR4 Signaling Pathway.
Signaling through G2A
The G2A receptor, upon interaction with LPC, can couple to multiple G-proteins, including Gα13 and Gαs.[9] Activation of Gα13 can lead to the activation of RhoA, influencing cell morphology and transformation.[10] G2A signaling can also lead to the activation of the ERK pathway, which is involved in cell migration.[3]
References
- 1. Frontiers | Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells [frontiersin.org]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed Synthesis of Oleoyl-lysophosphatidylcholine by Direct Esterification in Solvent-free Medium without Water Removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and identification of molecular species of phosphatidylcholine and lysophosphatidylcholine from jojoba seed meal (Simmondsia chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine induces apoptosis and inflammatory damage in brain microvascular endothelial cells via GPR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G2A is an oncogenic G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lysophospholipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core signaling pathways mediated by lysophospholipids, with a primary focus on the well-characterized mediators, lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). This document details their synthesis, cognate G protein-coupled receptors (GPCRs), and the intricate downstream signaling cascades that regulate a multitude of physiological and pathophysiological processes. Furthermore, this guide includes a summary of other emerging bioactive lysophospholipids, detailed experimental protocols for studying these pathways, and quantitative data on receptor engagement and activation.
Introduction to Lysophospholipid Signaling
Lysophospholipids (LPLs) are a class of signaling molecules derived from membrane phospholipids through the action of phospholipases.[1][2] These bioactive lipids, once considered mere metabolic intermediates, are now recognized as critical extracellular mediators that orchestrate a wide array of cellular responses, including cell proliferation, migration, survival, and differentiation.[3][4] Dysregulation of LPL signaling has been implicated in numerous diseases, including cancer, fibrosis, cardiovascular diseases, and autoimmune disorders, making the components of these pathways attractive therapeutic targets.[5][6][7]
The most extensively studied LPLs are lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P).[2][3] They exert their effects by binding to and activating specific families of GPCRs on the cell surface.[8][9][10] This guide will delve into the core aspects of LPA and S1P signaling, and also touch upon the emerging roles of other LPLs like lysophosphatidylserine (LysoPS) and lysophosphatidylinositol (LPI).
Lysophosphatidic Acid (LPA) Signaling
LPA is a simple phospholipid consisting of a glycerol backbone, a single acyl chain, and a phosphate head group.[10] It is produced by multiple enzymatic pathways, with a major route involving the hydrolysis of lysophosphatidylcholine (LPC) by the enzyme autotaxin (ATX).[10] LPA signals through at least six cognate GPCRs, designated LPA₁ to LPA₆, which belong to two distinct families: the endothelial differentiation gene (EDG) family (LPA₁₋₃) and the P2Y purinergic receptor family (LPA₄₋₆).[9][11]
LPA Receptors and G-Protein Coupling
LPA receptors couple to one or more of the four main families of heterotrimeric G proteins (Gαᵢ/ₒ, Gαₒ/₁₁, Gα₁₂/₁₃, and Gαₛ) to initiate downstream signaling cascades.[10][12] The specific G protein coupling determines the subsequent cellular response.[10][13]
| Receptor | G-Protein Coupling |
| LPA₁ | Gαᵢ/ₒ, Gαₒ/₁₁, Gα₁₂/₁₃ |
| LPA₂ | Gαᵢ/ₒ, Gαₒ/₁₁, Gα₁₂/₁₃ |
| LPA₃ | Gαᵢ/ₒ, Gαₒ/₁₁ |
| LPA₄ | Gαₛ, Gα₁₂/₁₃ |
| LPA₅ | Gαₒ/₁₁, Gα₁₂/₁₃ |
| LPA₆ | Gα₁₂/₁₃ |
Table 1: G-protein coupling of human LPA receptors.
Downstream Signaling Pathways of LPA Receptors
Activation of LPA receptors triggers a complex network of intracellular signaling pathways:
-
Gαᵢ/ₒ Pathway : This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also activate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, promoting cell survival, and the Ras-MAPK (ERK1/2) pathway, which is involved in cell proliferation and differentiation.[10][13]
-
Gαₒ/₁₁ Pathway : This pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[10][13]
-
Gα₁₂/₁₃ Pathway : This pathway activates the small GTPase RhoA, leading to the activation of Rho-associated kinase (ROCK). This cascade is crucial for cytoskeletal rearrangements, stress fiber formation, and cell migration.[10][13]
-
Gαₛ Pathway : Primarily associated with LPA₄, this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[13]
Figure 1. Simplified LPA signaling pathways.
Sphingosine-1-Phosphate (S1P) Signaling
S1P is a bioactive sphingolipid metabolite formed by the phosphorylation of sphingosine, a reaction catalyzed by sphingosine kinases (SphKs).[3][5] S1P plays a crucial role in the regulation of the immune, cardiovascular, and central nervous systems.[14] It signals through a family of five specific GPCRs, termed S1P₁ to S1P₅.[15]
S1P Receptors and G-Protein Coupling
Similar to LPA receptors, S1P receptors exhibit differential coupling to heterotrimeric G proteins, which dictates the downstream cellular effects.[16][17]
| Receptor | G-Protein Coupling |
| S1P₁ | Gαᵢ/ₒ |
| S1P₂ | Gαᵢ/ₒ, Gαₒ/₁₁, Gα₁₂/₁₃ |
| S1P₃ | Gαᵢ/ₒ, Gαₒ/₁₁, Gα₁₂/₁₃ |
| S1P₄ | Gαᵢ/ₒ, Gα₁₂/₁₃ |
| S1P₅ | Gαᵢ/ₒ, Gα₁₂/₁₃ |
Table 2: G-protein coupling of human S1P receptors.[18]
Downstream Signaling Pathways of S1P Receptors
The activation of S1P receptors initiates a variety of signaling cascades:
-
Gαᵢ/ₒ Pathway : S1P₁ exclusively couples to Gαᵢ/ₒ, leading to the activation of the PI3K-Akt and Ras-MAPK pathways, as well as Rac activation, which is important for cell migration and survival.[16][18] It also inhibits adenylyl cyclase.
-
Gαₒ/₁₁ Pathway : S1P₂ and S1P₃ coupling to Gαₒ/₁₁ activates PLC, resulting in increased intracellular Ca²⁺ and PKC activation.[18]
-
Gα₁₂/₁₃ Pathway : S1P₂ and S1P₃ also couple to Gα₁₂/₁₃, leading to RhoA activation and subsequent cytoskeletal changes.[18][19]
Figure 2. Simplified S1P signaling pathways.
Other Bioactive Lysophospholipids
While LPA and S1P are the most studied, other LPLs are emerging as important signaling molecules.
-
Lysophosphatidylserine (LysoPS) : LysoPS signals through at least three G protein-coupled receptors: GPR34, P2Y10, and GPR174.[2][20] It is involved in immune regulation, including mast cell degranulation and modulation of T-cell function.[20][21]
-
Lysophosphatidylinositol (LPI) : LPI is an endogenous ligand for the G protein-coupled receptor GPR55.[1][22] The LPI-GPR55 signaling axis has been implicated in various physiological processes, including inflammation, pain perception, and metabolism.[1]
Quantitative Data on Receptor Engagement
The affinity of lysophospholipids for their receptors (Kd) and the concentration required to elicit a half-maximal response (EC₅₀) are critical parameters for understanding their biological activity and for drug development.
| Ligand | Receptor | Kd (nM) | EC₅₀ (nM) |
| 18:1 LPA | LPA₁ | 2.08 ± 1.32 | ~200 |
| 16:0 LPA | LPA₁ | 1.69 ± 0.1 | ~400 |
| S1P | S1P₁ | - | 1.9 - 13.8 |
| Fingolimod-P | S1P₁ | - | - |
| Ozanimod | S1P₁ | - | 1.03 |
| Siponimod | S1P₁ | - | 0.39 |
Table 3: Selected binding affinities (Kd) and activation potencies (EC₅₀) of various ligands for LPA and S1P receptors. Note: Data is compiled from multiple sources and experimental conditions may vary.[1][10][23][24]
Experimental Protocols
Studying lysophospholipid signaling pathways involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to its receptor.
Protocol:
-
Membrane Preparation : Culture cells expressing the receptor of interest and harvest them. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Binding Reaction : In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled ligand (e.g., [³H]LPA or [³²P]S1P), and increasing concentrations of a competing unlabeled ligand.
-
Incubation : Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing : Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis : Plot the amount of bound radioligand as a function of the unlabeled ligand concentration. Use non-linear regression to determine the IC₅₀, from which the Ki (and subsequently Kd) can be calculated.
Figure 3. Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gₒ/₁₁-coupled receptors.
Protocol:
-
Cell Culture : Seed cells expressing the receptor of interest in a 96-well black-walled, clear-bottom plate.
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion. Incubate to allow for de-esterification of the dye.
-
Ligand Addition : Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add the agonist at various concentrations.
-
Fluorescence Measurement : Measure the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximal calcium release.
-
Data Analysis : Plot the peak fluorescence intensity against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Figure 4. Workflow for a calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK pathway.
Protocol:
-
Cell Treatment : Culture cells to sub-confluency and serum-starve them to reduce basal ERK1/2 phosphorylation. Treat the cells with the agonist for various time points.
-
Cell Lysis : Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Densitometry : Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Figure 5. Workflow for an ERK1/2 phosphorylation assay.
Conclusion
The study of lysophospholipid signaling pathways has unveiled a complex and crucial layer of cellular regulation. The diverse actions of LPA, S1P, and other emerging LPLs, mediated by their specific GPCRs, are integral to numerous physiological processes and are increasingly recognized for their roles in disease. The continued development of selective agonists and antagonists for these receptors holds significant promise for novel therapeutic interventions. This guide provides a foundational understanding of these intricate signaling networks and the experimental approaches to investigate them, serving as a valuable resource for researchers and drug development professionals in this dynamic field.
References
- 1. Lysophosphatidylinositol Signalling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lysophosphatidylserines-An Emerging Class of Signalling Lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Signalling in Nervous System Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate signaling and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of lysophosphatidic acid in cardiovascular physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic acid receptor - Wikipedia [en.wikipedia.org]
- 12. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 16. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysophosphatidylserine - Wikipedia [en.wikipedia.org]
- 21. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The actions and metabolism of lysophosphatidylinositol, an endogenous agonist for GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Role of Behenic Acid (22:0) in Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Behenic acid (docosanoic acid, 22:0) is a very-long-chain saturated fatty acid (VLCFA) that, despite its low bioavailability, plays a significant role in the structure and function of cellular membranes. As a precursor to essential membrane lipids, particularly sphingolipids, behenic acid influences membrane biophysical properties, lipid raft organization, and cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of behenic acid's role in cellular membranes, with a focus on its biophysical effects, incorporation into membrane lipids, and involvement in signaling cascades. Detailed experimental protocols are provided to facilitate further research in this area, and key pathways and workflows are visualized to aid in conceptualization.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids. Behenic acid (22:0), a saturated VLCFA, is found in various natural sources and is a constituent of cellular membranes, primarily as part of sphingolipids like ceramides and sphingomyelin.[1] While often considered a minor component, emerging evidence suggests that the incorporation of behenic acid into membrane lipids can significantly impact membrane structure, fluidity, and the localization and function of membrane-associated proteins. This guide will delve into the multifaceted role of behenic acid in cellular membranes, providing researchers with the necessary background and methodologies to investigate its functions further.
Biophysical Effects of Behenic Acid on Cellular Membranes
The long, saturated acyl chain of behenic acid imparts unique biophysical properties to the membranes in which it is incorporated. While quantitative data specifically for behenic acid is an active area of research, the principles of lipid biophysics allow us to predict its effects. Saturated fatty acids are known to increase the order and decrease the fluidity of lipid bilayers.
Membrane Thickness
The extended length of the 22-carbon chain of behenic acid is expected to increase the thickness of the lipid bilayer. This can have profound implications for the function of transmembrane proteins, whose activity is often sensitive to the hydrophobic thickness of the membrane.
Membrane Fluidity
As a saturated fatty acid, behenic acid's straight, tightly packing acyl chain is predicted to decrease membrane fluidity. This increase in rigidity can affect membrane permeability, the lateral diffusion of proteins and lipids, and the formation of specialized membrane domains.
Table 1: Predicted Biophysical Effects of Behenic Acid on Cellular Membranes
| Membrane Property | Predicted Effect of Behenic Acid Incorporation | Rationale |
| Thickness | Increase | The 22-carbon long acyl chain extends the hydrophobic core of the bilayer. |
| Fluidity | Decrease | The saturated, straight acyl chain allows for tighter packing of lipids, increasing van der Waals interactions and reducing motion. |
| Lipid Order | Increase | Tighter packing leads to a more ordered arrangement of lipid acyl chains. |
| Permeability | Decrease | Increased packing density creates a less permeable barrier to small molecules. |
Incorporation of Behenic Acid into Membrane Lipids and Lipid Rafts
Behenic acid is primarily incorporated into cellular membranes through its esterification into various lipid species, most notably sphingolipids.
Sphingolipid Metabolism
Behenic acid serves as a substrate for ceramide synthases (CerS), enzymes that N-acylate a sphingoid base to form ceramide.[2] Ceramide is a central hub in sphingolipid metabolism and can be further metabolized to form more complex sphingolipids like sphingomyelin and glycosphingolipids, which are integral components of the plasma membrane.
Influence on Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which act as platforms for cellular signaling.[3] Given that behenic acid is a component of sphingomyelin, its incorporation can influence the formation, stability, and composition of lipid rafts. The presence of long, saturated acyl chains from behenic acid in sphingomyelin is thought to promote the formation of more ordered and stable raft domains.
Role of Behenic Acid in Cellular Signaling
Recent studies have begun to elucidate the direct and indirect roles of behenic acid in cellular signaling pathways, moving beyond its structural role in membranes.
Ceramide-Mediated Signaling
The synthesis of ceramides containing behenic acid can initiate signaling cascades. Ceramide is a well-established second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[2] The specific fatty acid composition of ceramide can influence its signaling properties.
TLR4/NF-κB Signaling Pathway
A recent study has implicated behenic acid in the modulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a critical component of the innate immune response and is involved in inflammation. The study suggests that behenic acid may alleviate inflammation and insulin resistance by regulating this pathway.[4]
References
- 1. Nanomechanics of lipid bilayers by force spectroscopy with AFM: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic activation of type III protein kinase C by cis-fatty acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behenic acid alleviates inflammation and insulin resistance in gestational diabetes mellitus by regulating TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Foundation of Precision: A Technical Guide to Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accurate and reproducible data is paramount. This in-depth technical guide delves into the foundational principles and practical applications of internal standards (IS), an indispensable tool for mitigating analytical variability and ensuring the integrity of results. From drug development and clinical diagnostics to proteomics and metabolomics, the proper implementation of internal standards is a cornerstone of high-quality quantitative analysis.
The Core Principle: Why Use an Internal Standard?
Quantitative mass spectrometry is susceptible to variations that can arise at multiple stages of an analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] Factors such as analyte loss during extraction, inconsistencies in injection volume, instrument drift, and ionization suppression or enhancement (matrix effects) can significantly impact the accuracy and precision of results.[1]
An internal standard is a compound of a known concentration that is added to all samples, calibrators, and quality control (QC) samples at a constant amount, ideally at the earliest stage of the sample preparation process.[2][3] The fundamental principle is that the IS, being chemically and physically similar to the analyte of interest, will experience and compensate for the same variations throughout the analytical process.[1] Instead of relying on the absolute signal intensity of the analyte, which can fluctuate, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[1] This ratio remains stable even if sample loss or signal suppression occurs, thereby correcting for experimental variability and ensuring reliable results.[1]
The use of an internal standard is a powerful technique for minimizing the effects of random and systematic errors during analysis, which helps to improve the precision of the results and reduce the need for repeat measurements.[4]
Selecting the Appropriate Internal Standard
The choice of an internal standard is a critical step that can significantly influence the quality of the analytical data. The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[1] The two primary categories of internal standards used in mass spectrometry are stable isotope-labeled internal standards and structural analogs.[1][5]
Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[2] These are considered the gold standard for quantitative mass spectrometry because they are nearly identical to the analyte in terms of chemical and physical properties.[6][7]
Advantages of SIL-IS:
-
Co-elution: They typically co-elute with the analyte, meaning they experience the same matrix effects at the same time.
-
Similar Ionization Efficiency: They have nearly identical ionization efficiencies to the analyte.[6]
-
Correction for Most Variabilities: They can correct for variations in sample extraction, chromatographic retention time, and ionization.[8]
Considerations for SIL-IS:
-
Isotopic Purity: It is crucial to verify the purity of a SIL-IS, as any unlabeled analyte impurity can lead to artificially high concentration measurements.
-
Deuterium Isotope Effect: Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte, which may lead to differential matrix effects.[9]
-
Cost and Availability: SIL-IS can be expensive and may not be commercially available for all analytes.[9][10]
Structural Analogs
When a SIL-IS is not available or feasible, a structural analog can be a suitable alternative.[10] A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight.[11]
Advantages of Structural Analogs:
-
More Readily Available: They are often more readily available and less expensive than SIL-IS.
-
Can Provide Good Correction: A carefully selected structural analog can still provide significant improvements in precision and accuracy compared to external calibration.[1]
Considerations for Structural Analogs:
-
Differences in Physicochemical Properties: Structural analogs will have different retention times and may have different ionization efficiencies than the analyte.[10]
-
Potential for Differential Matrix Effects: Because they do not co-elute with the analyte, they may not experience the same matrix effects.[12]
-
Careful Selection is Crucial: The chosen analog should have similar functional groups and physicochemical properties (e.g., pKa, logP) to the analyte to ensure it behaves similarly during sample processing and analysis.[12]
The logical flow for selecting an internal standard is depicted in the following diagram.
Experimental Protocols
The successful implementation of an internal standard relies on a well-defined and validated experimental protocol. The following sections provide detailed methodologies for two common applications of internal standards in mass spectrometry.
Quantification of a Small Molecule Drug in Human Plasma
This protocol describes a typical workflow for the quantification of a small molecule drug in human plasma using a SIL-IS and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1.1. Materials and Reagents
-
Analyte (drug) reference standard
-
Stable isotope-labeled internal standard (e.g., deuterated analyte)
-
Control human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.1.2. Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Spiking Solution: Prepare a working solution of the SIL-IS at a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into control human plasma.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard spiking solution in acetonitrile.
-
Vortex the samples for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3.1.4. LC-MS/MS Analysis
-
LC System: A UHPLC system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.
-
Flow Rate: A typical flow rate for UHPLC (e.g., 0.4 mL/min).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the internal standard.
3.1.5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples using the regression equation from the calibration curve.
The general workflow for this application is illustrated below.
Relative Protein Quantification using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy for quantitative proteomics where stable isotope-labeled amino acids serve as the internal standards for all proteins in the cell.[2][6] This protocol outlines a basic SILAC experiment to compare protein expression between two cell populations.
3.2.1. Materials and Reagents
-
Cell line of interest
-
SILAC-grade cell culture medium (deficient in lysine and arginine)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., ¹³C₆-¹⁵N₂) and L-arginine (e.g., ¹³C₆-¹⁵N₄)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bradford assay reagent
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
3.2.2. Cell Culture and Labeling
-
Culture two populations of cells. One population is grown in "light" medium supplemented with normal lysine and arginine. The other is grown in "heavy" medium supplemented with the heavy isotope-labeled lysine and arginine.
-
Subculture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[10]
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).
3.2.3. Sample Preparation
-
Harvest the "light" and "heavy" cell populations separately by washing with PBS and then lysing the cells.
-
Determine the protein concentration of each lysate using a Bradford assay.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the disulfide bonds in the combined protein mixture by adding DTT and incubating.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark.
-
Digest the proteins into peptides by adding trypsin and incubating overnight.
-
Quench the digestion by adding formic acid.
-
Desalt the peptide mixture using a C18 StageTip or solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.
3.2.4. LC-MS/MS Analysis
-
LC System: A nano-flow UHPLC system.
-
Column: A suitable nano-flow reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A long, shallow gradient to maximize peptide separation.
-
Flow Rate: A typical nano-flow rate (e.g., 300 nL/min).
-
Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA). The instrument acquires MS1 scans to detect the "light" and "heavy" peptide pairs, followed by MS2 scans for peptide identification.[4]
3.2.5. Data Analysis
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The software identifies the "light" and "heavy" peptide pairs and calculates the heavy-to-light (H/L) ratio from the MS1 peak intensities.[4]
-
Protein ratios are calculated based on the median of all unique peptide ratios identified for that protein.[4]
-
Perform statistical analysis to identify proteins with significantly altered expression levels.
The SILAC experimental workflow is depicted in the diagram below.
Data Presentation: Quantitative Method Validation
The use of an internal standard significantly improves the accuracy and precision of a quantitative method. The performance of the method is assessed during validation by analyzing QC samples at different concentrations. The following tables summarize typical validation data for the quantification of a drug in plasma, demonstrating the impact of using an internal standard.
Table 1: Intra-Day Accuracy and Precision (Analysis of 5 replicates at each concentration on the same day)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
| LLOQ | 1 | 1.05 | +5.0 | 6.8 |
| Low | 3 | 2.95 | -1.7 | 4.5 |
| Medium | 50 | 51.2 | +2.4 | 3.2 |
| High | 800 | 790.4 | -1.2 | 2.8 |
Table 2: Inter-Day Accuracy and Precision (Analysis of 5 replicates at each concentration on three different days)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
| LLOQ | 1 | 1.08 | +8.0 | 9.5 |
| Low | 3 | 3.06 | +2.0 | 6.2 |
| Medium | 50 | 49.5 | -1.0 | 4.8 |
| High | 800 | 812.0 | +1.5 | 4.1 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %Bias: ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) * 100, %CV: (Standard Deviation / Mean Calculated Conc.) * 100
These tables clearly demonstrate that with the use of an internal standard, the method achieves excellent accuracy (typically within ±15% of the nominal value, ±20% for LLOQ) and precision (typically ≤15% CV, ≤20% for LLOQ), meeting the stringent requirements for regulated bioanalysis.
Conclusion
The appropriate selection and use of internal standards are fundamental to achieving accurate, precise, and reliable quantitative results in mass spectrometry. By compensating for the inherent variability of the analytical process, from sample preparation to detection, internal standards provide the foundation for robust and defensible data.[2] Stable isotope-labeled internal standards represent the ideal choice, offering the most accurate correction for nearly all sources of error.[1] When SIL-IS are not feasible, carefully chosen structural analogs can still provide a significant improvement in data quality over methods that do not use an internal standard. For professionals in drug development, clinical diagnostics, and life science research, a thorough understanding and implementation of internal standardization is not just a best practice, but a necessity for generating high-quality quantitative data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
Tracing Very-Long-Chain Fatty Acid Metabolism with 22:0 Lyso PC-¹³C₆: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic disorders, neurodegenerative diseases, and cancer. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, play significant roles in cellular structure and signaling. Docosanoic acid (22:0), a saturated VLCFA, is a key component of cellular lipids, and its dysregulation is associated with several diseases.[1][2][3] The use of stable isotope-labeled compounds has revolutionized the ability to trace the metabolic fate of specific molecules in complex biological systems.[4][5][6] This guide provides a comprehensive overview of the application of 22:0 lysophosphatidylcholine-¹³C₆ (22:0 Lyso PC-¹³C₆) as a tracer for elucidating the intricate pathways of VLCFA metabolism.
Lysophosphatidylcholine (Lyso PC) serves as a carrier for fatty acids, facilitating their transport across cell membranes.[7] By labeling the docosanoic acid moiety with carbon-13 (¹³C), researchers can precisely track its uptake, incorporation into complex lipids, and subsequent metabolic transformations using mass spectrometry.[8][9] This technical guide details the experimental protocols, data analysis, and interpretation for utilizing 22:0 Lyso PC-¹³C₆ in fatty acid metabolism research.
Metabolic Pathways of 22:0 Lyso PC
Upon introduction to a biological system, 22:0 Lyso PC-¹³C₆ is primarily metabolized through two key pathways: acylation to form phosphatidylcholine (PC) and hydrolysis to release the labeled fatty acid.
-
Acylation (Lands' Cycle): The most direct route for the metabolism of 22:0 Lyso PC-¹³C₆ is its acylation by lysophosphatidylcholine acyltransferases (LPCATs) to form phosphatidylcholine (PC) containing the ¹³C-labeled docosanoyl chain.[10][11] This process is a part of the Lands' cycle, a critical pathway for the remodeling of phospholipids.
-
Hydrolysis: Alternatively, 22:0 Lyso PC-¹³C₆ can be hydrolyzed by lysophospholipases to release ¹³C-docosanoic acid and glycerophosphocholine. The liberated ¹³C-docosanoic acid can then be activated to its acyl-CoA derivative, ¹³C-docosanoyl-CoA, which can enter various metabolic pathways, including elongation, desaturation, and incorporation into other lipid species like triacylglycerols and sphingolipids.
Below is a diagram illustrating the primary metabolic fate of 22:0 Lyso PC-¹³C₆.
Experimental Design and Protocols
A typical experiment to trace the metabolism of 22:0 Lyso PC-¹³C₆ involves cell culture, labeling, lipid extraction, and analysis by mass spectrometry.
Experimental Workflow
The overall workflow for a tracer experiment using 22:0 Lyso PC-¹³C₆ is depicted in the following diagram.
Detailed Protocols
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells (e.g., hepatocytes, neurons, adipocytes) in appropriate culture dishes and grow to 70-80% confluency.
-
Tracer Preparation: Prepare a stock solution of 22:0 Lyso PC-¹³C₆ (e.g., 1 mg/mL in ethanol). For cell labeling, dilute the stock solution in serum-free media to the desired final concentration (e.g., 10-50 µM).
-
Labeling: Remove the growth medium from the cells, wash with PBS, and replace with the prepared labeling medium. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of uptake and metabolism.
2. Lipid Extraction:
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Scrape the cells in methanol.
-
Bligh-Dyer Extraction: Perform a Bligh-Dyer lipid extraction by adding chloroform and water to the methanol cell suspension in a ratio of 1:1:0.9 (methanol:chloroform:water). Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1).
3. Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS/MS) for lipid separation and detection.[1][12]
-
Chromatography: Separate lipid classes using a suitable LC column (e.g., C18) with a gradient of solvents such as water, acetonitrile, and isopropanol containing modifiers like ammonium formate or formic acid.
-
Mass Spectrometry: Acquire data in both positive and negative ion modes to detect a wide range of lipid species. Use targeted methods, such as precursor ion scanning or multiple reaction monitoring (MRM), to specifically detect the ¹³C-labeled lipids and their metabolites. The mass shift of +6 Da for the docosanoyl moiety will be indicative of the tracer's presence.
Data Presentation and Analysis
The quantitative data obtained from mass spectrometry can be summarized to understand the dynamics of 22:0 Lyso PC-¹³C₆ metabolism.
Representative Quantitative Data
The following tables provide examples of the types of quantitative data that can be generated from these experiments. The values are representative and will vary depending on the cell type and experimental conditions.
Table 1: Cellular Uptake of 22:0 Lyso PC-¹³C₆
| Time (hours) | Intracellular ¹³C-22:0 Lyso PC (pmol/mg protein) |
| 0 | 0 |
| 1 | 50.2 ± 5.1 |
| 4 | 185.6 ± 15.3 |
| 8 | 250.1 ± 20.8 |
| 24 | 280.5 ± 25.2 |
Table 2: Incorporation of ¹³C-Docosanoic Acid into Phosphatidylcholine (PC)
| Time (hours) | ¹³C-labeled PC (pmol/mg protein) | % of Total PC |
| 0 | 0 | 0 |
| 1 | 35.8 ± 3.9 | 1.2 ± 0.1 |
| 4 | 150.3 ± 12.7 | 4.8 ± 0.4 |
| 8 | 210.9 ± 18.5 | 6.9 ± 0.6 |
| 24 | 235.4 ± 21.1 | 7.7 ± 0.7 |
Table 3: Metabolic Fate of ¹³C-Docosanoic Acid
| Lipid Class | ¹³C-label Incorporation at 24h (pmol/mg protein) |
| Phosphatidylcholine (PC) | 235.4 ± 21.1 |
| Triacylglycerol (TAG) | 45.2 ± 4.8 |
| Sphingomyelin (SM) | 15.7 ± 1.9 |
| Free Fatty Acid (FFA) | 10.1 ± 1.2 |
Metabolic Flux Analysis
The time-course data of ¹³C-label incorporation can be used for metabolic flux analysis to determine the rates of different metabolic pathways.[13][14] This involves fitting the data to a metabolic model that describes the synthesis and turnover of the lipids of interest.
Signaling Pathways and Logical Relationships
The metabolism of 22:0 Lyso PC is interconnected with various cellular signaling pathways. The diagram below illustrates the logical relationship between the uptake of the tracer and its downstream metabolic consequences and signaling events.
Conclusion
22:0 Lyso PC-¹³C₆ is a powerful tool for dissecting the complex metabolism of very-long-chain fatty acids. By employing the protocols and analytical strategies outlined in this guide, researchers can gain valuable insights into the roles of docosanoic acid in health and disease. The ability to quantitatively trace the flux of this fatty acid through various metabolic pathways opens new avenues for identifying therapeutic targets and developing novel diagnostics for a range of metabolic disorders. The provided frameworks for data presentation and visualization will aid in the clear and concise communication of research findings.
References
- 1. mdpi.com [mdpi.com]
- 2. lipotype.com [lipotype.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular phospholipid uptake: flexible paths to coregulate the functions of intracellular lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian acyl-CoA:lysophosphatidylcholine acyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Characterization of Acyl-CoA: Lysophosphatidylcholine Acyltransferase (LPCAT) Enzyme from the Seeds of Salvia hispanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
The Enigmatic Presence of 22:0 Lysophosphatidylcholine: A Technical Guide to its Natural Abundance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine (LPC) species are bioactive lipid molecules that play crucial roles in a myriad of physiological and pathological processes, including membrane biology, cell signaling, and inflammation. Among the various LPCs, the very-long-chain species, 22:0 lysophosphatidylcholine (LPC 22:0), also known as behenyl lysophosphatidylcholine, has garnered increasing interest due to its potential involvement in metabolic and neurological disorders. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of 22:0 LPC in various tissues, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.
Data Presentation: Quantitative Abundance of 22:0 Lysophosphatidylcholine
Quantitative data for 22:0 LPC is most readily available for blood-based matrices. Data on its abundance in solid tissues is limited, representing a significant knowledge gap and an area ripe for future investigation.
Table 1: Natural Abundance of 22:0 Lysophosphatidylcholine in Human Blood
| Biological Matrix | Analyte | Concentration Range (µmol/L) | Age Group | Analytical Method | Reference |
| Dried Blood Spots | 22:0-LysoPC | 0.02 - 0.11 | Neonates (0-1 month) | Tandem Mass Spectrometry | [1] |
| 0.01 - 0.06 | Infants (1-12 months) | Tandem Mass Spectrometry | [1] | ||
| 0.01 - 0.05 | Children & Adolescents (1-18 years) | Tandem Mass Spectrometry | [1] | ||
| 0.01 - 0.05 | Adults (>18 years) | Tandem Mass Spectrometry | [1] | ||
| Plasma | 22:0 LPC | Not explicitly quantified, but included in analyses of minor LPC species. | Adults | ESI-MS/MS | [2] |
Experimental Protocols: Quantification of 22:0 Lysophosphatidylcholine in Tissues
The accurate quantification of 22:0 LPC from complex biological matrices requires robust extraction and sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lipid Extraction from Solid Tissues
This protocol is a generalized procedure adapted from established methods for lipid extraction from solid tissues and can be optimized for specific tissue types.
Materials:
-
Tissue sample (e.g., brain, liver, kidney, heart), flash-frozen in liquid nitrogen and stored at -80°C.
-
Homogenizer (e.g., bead beater, Potter-Elvehjem).
-
Chloroform.
-
Methanol.
-
0.9% NaCl solution (or 0.88% KCl).
-
Internal standard (IS): A structurally similar but isotopically labeled or odd-chain LPC (e.g., 17:0 LPC or d4-22:0 LPC).
-
Centrifuge capable of reaching >2000 x g and maintaining 4°C.
-
Nitrogen gas evaporator.
Procedure:
-
Tissue Homogenization:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Add the tissue to a homogenization tube containing ice-cold phosphate-buffered saline (PBS) and the internal standard.
-
Homogenize the tissue thoroughly until no visible particles remain. Keep the sample on ice throughout this process to minimize enzymatic degradation.
-
-
Lipid Extraction (Bligh & Dyer Method):
-
To the tissue homogenate, add chloroform and methanol in a ratio of 1:2 (v/v) to create a single-phase mixture. For every 1 mL of homogenate, use 3.75 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to induce phase separation. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
-
Lipid Collection and Drying:
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of methanol and chloroform. The volume of the reconstitution solvent should be chosen based on the expected concentration of the analyte and the sensitivity of the instrument.
-
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column suitable for lipid analysis.
-
Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source.
LC Conditions (Illustrative):
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute LPCs.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Typically maintained between 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 22:0 LPC: The precursor ion will be the [M+H]+ adduct of 22:0 LPC (m/z 580.5). The product ion is typically the phosphocholine headgroup fragment (m/z 184.1).
-
MRM Transition for Internal Standard: The precursor and product ions for the chosen internal standard.
-
Optimization: Cone voltage and collision energy should be optimized for the specific instrument and analyte to achieve maximum signal intensity.
Data Analysis:
-
Quantification is achieved by creating a calibration curve using known concentrations of a 22:0 LPC standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards.
-
The concentration of 22:0 LPC in the unknown samples is then calculated from the calibration curve.
Signaling Pathways and Biological Context
Lysophosphatidylcholines, as a class, are known to exert their biological effects through various signaling pathways. While specific pathways for 22:0 LPC have not been definitively elucidated, it is presumed to act through the same general mechanisms as other LPCs.
General LPC Signaling
LPCs are recognized by several cell surface receptors, primarily G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).[3][4]
-
GPCRs: Several GPCRs have been identified as LPC receptors, including G2A, GPR4, GPR55, and GPR119.[3] Binding of LPC to these receptors can initiate a cascade of intracellular events, including the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C. These pathways are involved in a wide range of cellular responses, such as cell proliferation, migration, and inflammation.
-
TLRs: LPCs can also directly interact with TLR2 and TLR4.[3] This interaction can trigger pro-inflammatory signaling pathways, leading to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.
The downstream effects of LPC signaling are context-dependent and can vary significantly between different cell types and tissues.
Mandatory Visualizations
Caption: Synthesis and general signaling pathways of 22:0 Lysophosphatidylcholine.
Caption: Experimental workflow for the quantification of 22:0 LPC in tissues.
Conclusion
22:0 lysophosphatidylcholine is a molecule of growing interest in the field of lipidomics and drug development. While its presence in blood is established, its natural abundance in various solid tissues remains largely uncharted territory. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake the quantitative analysis of 22:0 LPC in their tissues of interest. Further research into the tissue-specific concentrations and the elucidation of any unique signaling pathways of 22:0 LPC will be crucial in understanding its precise biological roles and its potential as a therapeutic target or biomarker.
References
Methodological & Application
Application Notes: Quantitative Analysis of Lysophosphatidylcholines Using 22:0 Lyso PC-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that play crucial roles in various physiological and pathological processes, including signal transduction, inflammation, and cell proliferation.[1][2][3][4] Accurate quantification of LPC species in biological matrices is essential for understanding their functions and for biomarker discovery. This document provides a detailed protocol for the use of 22:0 Lyso PC-¹³C₆ as an internal standard for the accurate and precise quantification of LPCs in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards, such as 22:0 Lyso PC-¹³C₆, are the gold standard for quantitative mass spectrometry.[5][6] They are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes. By adding a known amount of the internal standard to a sample at the beginning of the workflow, it is possible to correct for variability introduced during sample preparation, extraction, and analysis, thereby ensuring high data quality and analytical accuracy.[7]
Principle of the Method
This method utilizes a lipid extraction procedure to isolate LPCs from the sample matrix. A known amount of 22:0 Lyso PC-¹³C₆ is added to the sample prior to extraction. The extracted lipids are then separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification of endogenous LPCs is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.[8][9]
Materials and Reagents
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Biological samples (e.g., human plasma)
-
Standard reference plasma (for quality control)
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 22:0 Lyso PC-¹³C₆ and dissolve it in 1 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled LPC standards into a surrogate matrix (e.g., stripped plasma or a solution of bovine serum albumin in phosphate-buffered saline) containing a constant concentration of the 22:0 Lyso PC-¹³C₆ internal standard.
Protocol 2: Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL 22:0 Lyso PC-¹³C₆ internal standard working solution to each sample.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[7]
-
Incubate on ice for 10 minutes.
-
Add 200 µL of ultrapure water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[7]
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 50:30:20 water:acetonitrile:isopropanol with 10 mM ammonium acetate).[13]
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[13]
-
Mobile Phase A: Water/acetonitrile/isopropanol (50/30/20, v/v/v) with 10 mM ammonium acetate[13]
-
Mobile Phase B: Isopropanol/acetonitrile/water (90/9/1, v/v/v) with 10 mM ammonium acetate[13]
-
Flow Rate: 0.4 mL/min[13]
-
Gradient:
-
0-2.7 min: 10% to 45% B
-
2.7-2.8 min: 45% to 53% B
-
2.8-8.0 min: 53% to 60% B
-
8.0-8.1 min: 60% to 80% B
-
8.1-11.5 min: Hold at 80% B
-
11.5-12.0 min: 80% to 100% B
-
12.0-13.0 min: Hold at 100% B
-
13.0-13.1 min: 100% to 10% B
-
13.1-15.0 min: Re-equilibrate at 10% B[13]
-
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion for LPCs: The specific m/z of the protonated molecule [M+H]⁺
-
Product Ion for LPCs: m/z 184.1 (phosphocholine headgroup)[8][9]
-
MRM Transition for 22:0 Lyso PC-¹³C₆: Precursor m/z 586.5 → Product m/z 184.1 (example, exact mass may vary slightly)
Data Presentation
Table 1: Example MRM Transitions for Common LPC Species
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 16:0 Lyso PC | 496.3 | 184.1 |
| 18:0 Lyso PC | 524.4 | 184.1 |
| 18:1 Lyso PC | 522.4 | 184.1 |
| 18:2 Lyso PC | 520.3 | 184.1 |
| 20:4 Lyso PC | 544.3 | 184.1 |
| 22:0 Lyso PC-¹³C₆ (IS) | 586.5 | 184.1 |
Table 2: Typical Concentration Ranges of Major LPCs in Human Plasma
| LPC Species | Concentration Range (µM) |
| 16:0 Lyso PC | 50 - 150 |
| 18:0 Lyso PC | 20 - 80 |
| 18:1 Lyso PC | 10 - 50 |
| 18:2 Lyso PC | 5 - 30 |
Note: These values are approximate and can vary based on physiological and pathological conditions.
Table 3: Example Calibration Curve Data
| Analyte Concentration (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 1,000,000 | 0.015 |
| 0.5 | 75,000 | 1,000,000 | 0.075 |
| 1.0 | 150,000 | 1,000,000 | 0.150 |
| 5.0 | 750,000 | 1,000,000 | 0.750 |
| 10.0 | 1,500,000 | 1,000,000 | 1.500 |
| 50.0 | 7,500,000 | 1,000,000 | 7.500 |
Visualizations
Figure 1: Experimental workflow for the quantification of LPCs using an internal standard.
Figure 2: Simplified metabolic pathways of lysophosphatidylcholine (LPC) synthesis and catabolism.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A combined flow injection/reversed-phase chromatography–high-resolution mass spectrometry workflow for accurate absolute lipid quantification with 13C internal standards - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Lysophosphatidylcholine 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10499-0.005 [isotope.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: Sample Preparation for Lipidomics using 22:0 Lyso PC-¹³C₆ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is a critical field for understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Accurate and reproducible quantification of lipid species is essential for generating high-quality, reliable data. However, significant variability can be introduced during sample preparation, including lipid extraction and analysis.
To control for this variability, the use of internal standards is a crucial and widely accepted practice in quantitative lipidomics.[1] An internal standard is a compound structurally similar to the analytes of interest, which is added at a known concentration to a sample at an early stage of the preparation process.[2] This standard co-extracts with the endogenous lipids and experiences similar variations during sample handling and instrument analysis. By normalizing the signal of the endogenous lipid to the signal of the internal standard, analytical inconsistencies can be effectively minimized.
This application note provides a detailed protocol for the preparation of biological samples for lipidomics analysis, specifically focusing on the use of 22:0 Lyso PC-¹³C₆ as an internal standard for the quantification of lysophosphatidylcholines (Lyso PCs) and other lipid classes. 22:0 Lyso PC (docosanoyl-sn-glycero-3-phosphocholine) is a saturated monoglycerophospholipid.[3] Its stable isotope-labeled form, 22:0 Lyso PC-¹³C₆, serves as an ideal internal standard due to its chemical similarity to endogenous Lyso PCs and its distinct mass, which allows for its differentiation from the unlabeled analytes during mass spectrometry analysis.
Materials and Reagents
-
22:0 Lyso PC-¹³C₆ (e.g., from a commercial supplier)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
-
Conical glass tubes with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of 22:0 Lyso PC-¹³C₆ (e.g., 1 mg).
-
Dissolve the weighed standard in a known volume of chloroform:methanol (2:1, v/v) in a volumetric flask to achieve the desired concentration.
-
Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution with chloroform:methanol (2:1, v/v) to the desired concentration. The optimal concentration of the internal standard should be determined based on the expected concentration of the endogenous analytes in the sample and the sensitivity of the mass spectrometer.
-
Lipid Extraction from Biological Samples (Modified Folch Method)
The Folch method is a widely used technique for the extraction of lipids from biological samples.[4] This protocol is a modification of the original method, incorporating the addition of the internal standard.
-
Sample Collection and Homogenization:
-
For biofluids (e.g., plasma, serum), use a precise volume (e.g., 50-100 µL).
-
For tissues, accurately weigh the tissue sample (e.g., 10-50 mg) and homogenize it in a suitable buffer on ice.
-
-
Addition of Internal Standard:
-
To the homogenized sample, add a known volume of the 22:0 Lyso PC-¹³C₆ working solution. This step is critical and should be performed before any extraction steps to account for lipid loss during the procedure.[2] The amount added should be sufficient to produce a strong signal in the mass spectrometer without saturating the detector.
-
-
Lipid Extraction:
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample (e.g., for a 100 µL sample, add 2 mL of the solvent mixture).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at room temperature for 30 minutes.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation (e.g., for 2 mL of solvent mixture, add 400 µL of NaCl solution).
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to facilitate complete phase separation. Two distinct phases will be observed: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids).
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface between the two phases.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heating to prevent lipid degradation.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., 100 µL of methanol:chloroform 1:1, v/v) for subsequent LC-MS analysis.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table. The use of an internal standard allows for the accurate determination of the concentration of endogenous lipids. The concentration of the analyte is calculated by comparing the peak area of the analyte to the peak area of the internal standard and multiplying by the known concentration of the internal standard.
Table 1: Quantitative Analysis of Lysophosphatidylcholines in Plasma Samples
| Analyte | Sample Group A (µg/mL) | Sample Group B (µg/mL) | p-value |
| 16:0 Lyso PC | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |
| 18:0 Lyso PC | 8.9 ± 1.5 | 18.2 ± 2.8 | <0.01 |
| 18:1 Lyso PC | 22.5 ± 3.8 | 35.1 ± 4.9 | <0.01 |
| 20:4 Lyso PC | 5.1 ± 0.9 | 9.8 ± 1.7 | <0.01 |
| 22:0 Lyso PC | 2.3 ± 0.4 | 4.5 ± 0.8 | <0.01 |
Data are presented as mean ± standard deviation. Statistical significance was determined using a t-test.
Visualizations
Experimental Workflow
Caption: Workflow for lipidomics sample preparation and analysis.
Signaling Pathway Involving Lysophosphatidylcholine
Caption: Simplified signaling pathway involving Lyso PC.
References
- 1. benchchem.com [benchchem.com]
- 2. otsuka.co.jp [otsuka.co.jp]
- 3. Lysophosphatidylcholine 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10499-0.005 [isotope.com]
- 4. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 22:0 Lyso PC-¹³C₆ in Biomarker Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are increasingly recognized as critical signaling molecules and potential biomarkers in a variety of pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.[1][2][3] 1-docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC), a saturated long-chain lysophospholipid, has emerged as a particularly promising biomarker candidate, notably in the context of pancreatic cancer.[4][5] Accurate and precise quantification of endogenous 22:0 Lyso PC is paramount for its validation and clinical application as a biomarker. The use of a stable isotope-labeled internal standard, such as 1-docosanoyl-sn-glycero-3-phosphocholine-¹³C₆ (22:0 Lyso PC-¹³C₆), is the gold standard for quantitative analysis by mass spectrometry, correcting for variations in sample preparation and instrument response.[6][7]
This document provides detailed application notes and experimental protocols for the use of 22:0 Lyso PC-¹³C₆ in biomarker discovery, focusing on its application in pancreatic cancer research.
Applications in Biomarker Discovery
Pancreatic Cancer
Recent metabolomic studies have identified significant alterations in the levels of 22:0 Lyso PC in the serum and exosomes of patients with pancreatic cancer (PC).[4][8] Notably, 22:0 Lyso PC has been associated with tumor stage, as well as with levels of established cancer biomarkers such as CA19-9 and CA242.[4][8] A targeted lipidomic analysis further highlighted the potential of a panel of lysophosphatidylcholines, including 22:0 Lyso PC, to differentiate PC patients from healthy controls.[5]
Other Potential Applications
While the most substantial evidence for 22:0 Lyso PC as a biomarker is in pancreatic cancer, dysregulation of LPC metabolism has been implicated in a range of other diseases. These include other types of cancer, cardiovascular diseases, and neurological disorders.[9][10] The quantitative methods described herein can be adapted to explore the potential of 22:0 Lyso PC as a biomarker in these and other pathological conditions.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating 22:0 Lyso PC as a biomarker for pancreatic cancer.
| Biomarker | Disease | Matrix | Key Findings | Reference |
| LysoPC (22:0) | Pancreatic Cancer | Serum Exosomes | Associated with tumor stage, CA19-9, and CA242 levels. | [4][8] |
| LysoPC (22:0) | Pancreatic Cancer | Plasma | Increased risk of PC occurrence with each 1 standard deviation increment in log-transformed values (Odds Ratio = 1.441). | [5] |
Signaling Pathways and Biological Role
Lysophosphatidylcholines, including 22:0 Lyso PC, exert their biological effects through various mechanisms, including the activation of specific G protein-coupled receptors (GPCRs) such as GPR4 and G2A.[9] Activation of these receptors can initiate downstream signaling cascades that influence cellular processes like migration, proliferation, and inflammation.[5] LPCs are known to be pro-inflammatory and can contribute to the pathogenesis of diseases like atherosclerosis.[5] The dysregulation of 22:0 Lyso PC in cancer may be linked to its role in modulating the tumor microenvironment and promoting inflammatory signaling.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma/Serum
This protocol is a modification of the Folch method for lipid extraction.
Materials:
-
Plasma or serum samples
-
22:0 Lyso PC-¹³C₆ internal standard solution (e.g., 10 µg/mL in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Reconstitution solution (e.g., Acetonitrile:Isopropanol:Water 65:30:5 v/v/v)
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a glass centrifuge tube, add 100 µL of plasma/serum.
-
Add 10 µL of the 22:0 Lyso PC-¹³C₆ internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solution.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Quantitative Analysis of 22:0 Lyso PC
This protocol provides a general framework for the quantitative analysis of 22:0 Lyso PC using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Positive ESI Mode):
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
22:0 Lyso PC (Endogenous): Precursor ion (Q1) m/z 580.5 → Product ion (Q3) m/z 184.1
-
22:0 Lyso PC-¹³C₆ (Internal Standard): Precursor ion (Q1) m/z 586.5 → Product ion (Q3) m/z 184.1
-
Note: The exact m/z values may vary slightly depending on the instrument calibration.
-
-
Dwell Time: 100 ms per transition
-
Collision Energy: Optimize for maximum signal intensity (typically 20-30 eV).
Data Analysis:
-
Integrate the peak areas for the endogenous 22:0 Lyso PC and the 22:0 Lyso PC-¹³C₆ internal standard.
-
Calculate the peak area ratio (Endogenous / Internal Standard).
-
Generate a calibration curve using known concentrations of a certified 22:0 Lyso PC standard spiked with a constant concentration of the internal standard.
-
Determine the concentration of 22:0 Lyso PC in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
The use of 22:0 Lyso PC-¹³C₆ as an internal standard enables robust and accurate quantification of endogenous 22:0 Lyso PC, a critical step in its validation as a clinical biomarker. The provided protocols offer a foundation for researchers to investigate the role of this promising lipid molecule in pancreatic cancer and other diseases. Further studies are warranted to establish the clinical utility of 22:0 Lyso PC in early diagnosis, prognosis, and monitoring of therapeutic response.
References
- 1. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Lysophosphatidylcholines in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are a class of phospholipids that serve as important bioactive signaling molecules and are intermediates in the metabolism of phosphatidylcholine (PC).[1] LPCs are generated through the hydrolysis of PC by phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT).[1][2] In human plasma, LPCs are present at concentrations ranging from approximately 100 to 300 µM, with the majority bound to albumin and lipoproteins.[3][4]
Alterations in the plasma concentrations of specific LPC species have been associated with a variety of pathological conditions, including cancer, cardiovascular diseases, diabetes, and inflammatory disorders.[1][3][4][5] Consequently, the accurate and precise quantification of LPCs in plasma is of significant interest for biomarker discovery, disease monitoring, and understanding drug mechanisms. This application note provides detailed protocols for the extraction and quantitative analysis of LPCs from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of reported LPC concentrations in health and disease.
LPC Signaling Pathways
LPCs exert their biological effects through various signaling pathways. They can act as ligands for G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), initiating downstream signaling cascades that influence processes such as inflammation, cell proliferation, and apoptosis.[2][6] The metabolism of LPC itself is also a key aspect of its signaling role, as it can be converted to other bioactive lipids like lysophosphatidic acid (LPA) by the enzyme autotaxin.[5]
Quantitative Data Summary
The following tables summarize the concentrations of total and specific LPC species in human plasma as reported in various studies, comparing healthy controls with patients diagnosed with different diseases.
Table 1: Total Plasma Lysophosphatidylcholine Concentrations in Health and Disease
| Condition | LPC Concentration (µM) | Reference |
| Healthy Individuals | 125 - 143 | [1] |
| Healthy Individuals | 200 - 300 | [3][5] |
| Cancer Patients | 207 ± 59 (decreased) | [5] |
| Cardiovascular Diseases | Increased | [1] |
| Diabetes | Increased | [1] |
| Ovarian Cancer | Increased | [1] |
| Renal Failure | Increased | [1] |
| Rheumatoid Arthritis | Decreased | [4] |
| Alzheimer's Disease | Decreased | [4] |
Table 2: Alterations in Specific Plasma LPC Species in Various Conditions
| LPC Species | Disease | Observation |
| LPC 16:0 | Obesity | Decreased |
| LPC 18:1 | Obesity | Decreased |
| LPC 20:4 | Obesity | Decreased |
| LPC 18:2 | Colorectal Cancer | Decreased |
| LPC 18:1 | Colorectal Cancer | Decreased |
| LPC 18:0 | Cancer | Higher levels associated with reduced risk |
Experimental Protocols
Protocol 1: Plasma Sample Preparation - Protein Precipitation
This protocol is a simple and high-throughput method for LPC extraction from plasma.
Materials:
-
Human plasma (collected in EDTA- or citrate-containing tubes)
-
Isopropanol (LC-MS grade), pre-chilled to -20°C
-
Internal Standard (IS) solution (e.g., LPC 17:0 or d7-LPC 18:1 in isopropanol)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 10,000 x g and 4°C
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma.
-
Add 250 µL of pre-chilled isopropanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Lysophosphatidylcholines
This protocol describes a general method for the separation and quantification of LPCs using a Hydrophilic Interaction Liquid Chromatography (HILIC) based approach coupled with tandem mass spectrometry.
Instrumentation:
-
UPLC/HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: HILIC column (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium formate in water (pH 3.0)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %A %B 0.0 95 5 5.0 50 50 5.1 95 5 | 8.0 | 95 | 5 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 2.8 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the precursor ion of each LPC species and the characteristic product ion of m/z 184 (the phosphocholine headgroup).
Table 3: Example MRM Transitions for Common LPC Species
| LPC Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| LPC 16:0 | 496.3 | 184.1 | 25 |
| LPC 18:0 | 524.4 | 184.1 | 25 |
| LPC 18:1 | 522.4 | 184.1 | 25 |
| LPC 18:2 | 520.4 | 184.1 | 25 |
| LPC 20:4 | 544.4 | 184.1 | 25 |
| LPC 17:0 (IS) | 510.4 | 184.1 | 25 |
Data Analysis: Quantification is achieved by calculating the peak area ratio of the endogenous LPC species to the internal standard. A calibration curve should be prepared using a series of known concentrations of LPC standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma) to determine the absolute concentrations.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of plasma LPCs is depicted in the following diagram.
Conclusion
The quantitative analysis of lysophosphatidylcholines in plasma is a valuable tool for biomedical research and drug development. The protocols outlined in this application note provide a robust framework for the reliable measurement of these important bioactive lipids. The use of LC-MS/MS with a HILIC-based separation allows for the sensitive and specific quantification of various LPC species. The provided data on LPC concentrations in different disease states underscores their potential as biomarkers. Researchers and scientists can adapt these methods to their specific needs to further investigate the role of LPCs in health and disease.
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]
- 4. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Lipidomics: Optimized Extraction of 22:0 Lyso-PC for Drug Discovery Applications
Introduction
Lysophosphatidylcholines (Lyso-PCs) are a class of bioactive lipid molecules that play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for drug discovery and biomarker development. Among these, very long-chain species such as docosanoyl-lysophosphatidylcholine (22:0 Lyso-PC) are of increasing interest due to their unique biophysical properties and potential involvement in cellular signaling. Accurate and reproducible quantification of 22:0 Lyso-PC in biological matrices is paramount for elucidating its function and therapeutic potential. This application note provides a comprehensive overview and detailed protocols for the efficient extraction of 22:0 Lyso-PC, utilizing 22:0 Lyso PC-13C6 as an internal standard for precise quantification by mass spectrometry.
The Challenge of Lyso-PC Extraction
The amphipathic nature of Lyso-PCs, with a polar phosphocholine head group and a single acyl chain, presents a significant challenge for extraction from complex biological samples. Their higher polarity compared to other major phospholipid classes can lead to incomplete recovery with traditional lipid extraction methods. This necessitates the careful selection and optimization of extraction protocols to ensure high efficiency and reproducibility.
Comparative Analysis of Extraction Methods
Several established methods for lipid extraction have been evaluated for their efficiency in recovering Lyso-PCs. The choice of method can significantly impact the final quantitative results. Below is a summary of the relative performance of four commonly used extraction techniques for Lyso-PC recovery.
| Extraction Method | Principle | Reported Lyso-PC Recovery | Advantages | Disadvantages |
| Modified Folch | Liquid-liquid extraction using chloroform and methanol to create a biphasic system. Modifications often include acidification to improve recovery of acidic lipids. | Good to Excellent. Acidification can enhance the recovery of more polar lipids. | Well-established, high recovery for a broad range of lipids. | Use of toxic chlorinated solvents, can be labor-intensive. |
| Bligh & Dyer | A modified liquid-liquid extraction using a lower solvent-to-sample ratio compared to the Folch method. | Good to Excellent. Similar to the Folch method, acidification can improve yields.[1][2] | Reduced solvent consumption compared to Folch, well-established. | Use of toxic chlorinated solvents. |
| Methyl-tert-butyl ether (MTBE) | A liquid-liquid extraction method that uses the less toxic MTBE as the primary organic solvent. | Moderate to Good. Some studies report lower recovery for more polar lipids like Lyso-PCs compared to Folch or Bligh & Dyer.[3] | Avoids chlorinated solvents, the upper organic phase is easier to collect. | May have lower efficiency for certain polar lipid classes.[3] |
| Butanol/Methanol (BUME) | A single-phase extraction followed by partitioning, avoiding chlorinated solvents. | Good. Reported to have good recovery for a wide range of lipids, including Lyso-PCs. | Chloroform-free, amenable to automation. | Less commonly used than other methods, may require more optimization. |
Experimental Protocols
The following protocols are provided as a guideline for the extraction of 22:0 Lyso-PC from plasma/serum samples using the modified Folch and MTBE methods. The use of the isotopically labeled internal standard, this compound, is critical for accurate quantification and should be added to the sample prior to extraction.
Protocol 1: Modified Folch Method for 22:0 Lyso-PC Extraction
Materials:
-
Plasma or Serum Sample
-
This compound internal standard solution (in methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge (capable of 2000 x g)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 100 µL plasma/serum sample in a glass centrifuge tube, add a known amount of this compound internal standard.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the tube at 2000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase for LC-MS analysis).
Protocol 2: MTBE Method for 22:0 Lyso-PC Extraction
Materials:
-
Plasma or Serum Sample
-
This compound internal standard solution (in methanol)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge (capable of 1000 x g)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 100 µL plasma/serum sample in a glass centrifuge tube, add a known amount of this compound internal standard.
-
Methanol Addition: Add 1.5 mL of methanol to the sample and vortex for 30 seconds.
-
MTBE Addition: Add 5 mL of MTBE and vortex for 1 minute.
-
Phase Separation Induction: Add 1.25 mL of water and vortex for 30 seconds.
-
Centrifugation: Centrifuge the tube at 1000 x g for 10 minutes to induce phase separation.
-
Lipid Phase Collection: Carefully collect the upper organic phase (MTBE layer) and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.
Experimental Workflow
Caption: General workflow for the extraction and quantification of 22:0 Lyso-PC.
Lysophosphatidylcholine Signaling in Drug Development
Lyso-PCs exert their biological effects in part through the activation of specific G protein-coupled receptors (GPCRs). One such receptor is G2A (also known as GPR132), which has been implicated in inflammatory responses and immune cell trafficking.[4] The interaction of Lyso-PCs with G2A initiates a cascade of intracellular signaling events that can modulate cellular functions, making this pathway a potential target for therapeutic intervention.
Caption: Simplified signaling pathway of the G2A receptor activated by Lyso-PC.
Conclusion
The accurate quantification of 22:0 Lyso-PC is a critical step in understanding its role in health and disease, and for the development of novel therapeutics. The selection of an appropriate extraction method is paramount to achieving reliable and reproducible results. While the modified Folch and Bligh & Dyer methods offer excellent recovery, the MTBE method provides a less toxic alternative. The use of a stable isotope-labeled internal standard such as this compound is indispensable for correcting for analyte loss during sample preparation and for matrix effects during analysis. The protocols and information provided herein serve as a valuable resource for researchers in the field of lipidomics and drug development.
References
- 1. Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: 22:0 Lyso PC-¹³C₆ for Metabolic Flux Analysis of Lipids
Introduction
Lipid metabolism is a complex network of interconnected pathways vital for cellular function, including energy storage, membrane structure, and signaling. Dysregulation of these pathways is implicated in numerous diseases, such as metabolic syndrome, cardiovascular disease, and cancer. Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the dynamic flow of metabolites through these intricate networks.[1][2][3] 22:0 Lysophosphatidylcholine (Lyso PC), a monoglycerophospholipid containing a 22-carbon saturated fatty acid (behenic acid), is a key intermediate in phosphatidylcholine (PC) metabolism.[4][5] The stable isotope-labeled 22:0 Lyso PC-¹³C₆ serves as a valuable tracer to elucidate the metabolic fate of exogenous lysophosphatidylcholines and to quantify their contribution to various lipid pools. This application note provides a comprehensive overview and detailed protocols for the use of 22:0 Lyso PC-¹³C₆ in metabolic flux analysis of lipids.
Principle
The core principle of metabolic flux analysis involves introducing a stable isotope-labeled substrate into a biological system and tracking the incorporation of the isotope into downstream metabolites over time.[1][2] By measuring the isotopic enrichment in various lipid species using mass spectrometry, the rates of synthesis, degradation, and interconversion can be determined. 22:0 Lyso PC-¹³C₆, with its six carbon-13 atoms on the docosanoyl chain, allows for sensitive and specific detection of its metabolic products. When introduced to cells or organisms, this tracer can be metabolized through several key pathways, including acylation to form phosphatidylcholine (PC), hydrolysis to glycerophosphocholine and a labeled fatty acid, or other modifications.
Applications
-
Quantifying Lysophosphatidylcholine Acylation: Determine the rate at which 22:0 Lyso PC is acylated to form PC(22:0/X:X), providing insights into the activity of lysophosphatidylcholine acyltransferases (LPCATs).
-
Tracing the Fate of Very Long-Chain Fatty Acids: Follow the incorporation of the ¹³C₆-labeled behenoyl chain into other lipid classes, such as triacylglycerols (TAGs) and cholesteryl esters (CEs), after its potential release from the Lyso PC backbone.
-
Investigating Lipid Remodeling: Elucidate the dynamics of the Lands cycle, where fatty acids are deacylated and reacylated on the phospholipid backbone.
-
Drug Discovery and Development: Evaluate the effect of therapeutic agents on lysophosphatidylcholine metabolism and its associated signaling pathways.
Signaling Pathways and Experimental Workflow
The metabolic fate of 22:0 Lyso PC-¹³C₆ can be traced through several key pathways. The tracer is taken up by the cell and can be reacylated to form ¹³C₆-labeled phosphatidylcholine (PC) by LPCAT enzymes. Alternatively, it can be hydrolyzed by lysophospholipases to release the ¹³C₆-labeled fatty acid and glycerophosphocholine. The labeled fatty acid can then enter other lipid synthesis pathways.
Caption: Metabolic fate of 22:0 Lyso PC-¹³C₆.
The experimental workflow for a typical metabolic flux analysis experiment using 22:0 Lyso PC-¹³C₆ involves several stages, from cell culture and labeling to data analysis.
Caption: Experimental workflow for MFA.
Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with 22:0 Lyso PC-¹³C₆.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
22:0 Lyso PC-¹³C₆ stock solution (in a suitable solvent, e.g., ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by adding the 22:0 Lyso PC-¹³C₆ stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 1-10 µM). A vehicle control (medium with the solvent used for the tracer stock) should also be prepared.
-
Labeling: Remove the growth medium from the cells, wash once with PBS, and add the pre-warmed labeling medium (and vehicle control).
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time course of isotope incorporation.
Protocol 2: Lipid Extraction
This protocol outlines a standard lipid extraction procedure using the Folch method.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
Procedure:
-
Cell Harvesting: After the labeling period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold methanol to each well (for a 6-well plate) and scrape the cells. Transfer the cell suspension to a glass centrifuge tube.
-
Phase Separation: Add 2 mL of chloroform to the methanol-cell suspension. Vortex thoroughly. Add 0.8 mL of 0.9% NaCl solution and vortex again to induce phase separation.
-
Collection of Lipid Phase: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. The lower organic phase contains the lipids. Carefully collect the lower phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of ¹³C-labeled lipids by LC-MS/MS using Multiple Reaction Monitoring (MRM).
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to separate the lipid species.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Conditions (MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for the unlabeled and ¹³C₆-labeled lipid species of interest should be determined. The characteristic product ion for phosphocholine-containing lipids is m/z 184.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 22:0 Lyso PC | 580.5 | 184.1 |
| 22:0 Lyso PC-¹³C₆ | 586.5 | 184.1 |
| PC (22:0/16:0) | 820.7 | 184.1 |
| PC (22:0-¹³C₆/16:0) | 826.7 | 184.1 |
| PC (22:0/18:1) | 846.7 | 184.1 |
| PC (22:0-¹³C₆/18:1) | 852.7 | 184.1 |
Data Analysis:
-
Peak Integration: Integrate the peak areas for each MRM transition.
-
Isotopologue Distribution: Determine the relative abundance of the unlabeled (M+0) and labeled (M+6) isotopologues for each lipid species at each time point.
-
Flux Calculation: Use appropriate mathematical models to calculate the fractional synthesis rate and absolute flux of the metabolic pathways.
Quantitative Data Summary
The following table provides representative data on the turnover rates of various phospholipid species from a hypothetical metabolic flux experiment. Actual values will vary depending on the cell type, experimental conditions, and the specific lipid species being analyzed.
| Lipid Species | Half-life (t₁/₂) (hours) | Fractional Synthesis Rate (FSR) (%/hour) |
| Lysophosphatidylcholines | ||
| LPC (16:0) | 1.5 ± 0.3 | 46.2 ± 9.2 |
| LPC (18:1) | 2.1 ± 0.5 | 33.0 ± 7.8 |
| Phosphatidylcholines | ||
| PC (16:0/18:1) | 8.5 ± 1.2 | 8.2 ± 1.2 |
| PC (18:0/20:4) | 6.2 ± 0.9 | 11.2 ± 1.6 |
| Phosphatidylethanolamines | ||
| PE (16:0/18:1) | 10.3 ± 1.8 | 6.7 ± 1.2 |
| PE (18:0/22:6) | 7.8 ± 1.1 | 8.9 ± 1.3 |
Conclusion
22:0 Lyso PC-¹³C₆ is a powerful tool for dissecting the complexities of lipid metabolism. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute metabolic flux analysis experiments to gain a deeper understanding of lysophosphatidylcholine dynamics in health and disease. The use of stable isotope tracers like 22:0 Lyso PC-¹³C₆ will continue to be instrumental in advancing our knowledge of lipid biology and identifying novel therapeutic targets.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 6. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Lipidomics Workflow for Lysophosphatidylcholines using 22:0 Lyso PC-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that act as signaling molecules and are intermediates in the metabolism of phosphatidylcholines.[1][2] Alterations in LPC levels have been linked to various pathological conditions, including cardiovascular diseases, inflammation, and cancer, making them important biomarkers in clinical research and drug development.[2][3][4] Targeted lipidomics enables the precise and accurate quantification of specific lipid species, providing valuable insights into their roles in health and disease.
This application note provides a detailed workflow for the targeted quantification of lysophosphatidylcholines in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 22:0 Lyso PC-¹³C₆.[5][6] This internal standard is crucial for correcting for variations in sample preparation and instrument response, ensuring high accuracy and reproducibility.
Signaling Pathway of Lysophosphatidylcholines
LPCs are produced from the hydrolysis of phosphatidylcholine (PC) by the enzyme phospholipase A2 (PLA2).[1][2] They can exert their biological effects through various mechanisms, including the activation of G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), leading to downstream signaling cascades that influence processes such as inflammation, cell proliferation, and apoptosis.[1][3][7]
Caption: Simplified signaling pathway of Lysophosphatidylcholine (LPC).
Experimental Workflow
The overall workflow for targeted LPC analysis consists of sample preparation, LC-MS/MS analysis, and data processing. A stable isotope-labeled internal standard, 22:0 Lyso PC-¹³C₆, is added at the beginning of the sample preparation to ensure accurate quantification.
Caption: Overview of the experimental workflow for targeted LPC analysis.
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA or citrate tubes)
-
22:0 Lyso PC-¹³C₆ (Internal Standard)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
LC vials with inserts
Internal Standard Stock Solution Preparation
Prepare a stock solution of 22:0 Lyso PC-¹³C₆ in methanol at a concentration of 1 mg/mL. From this, prepare a working solution of 10 µg/mL in methanol. Store both solutions at -20°C.
Sample Preparation: Protein Precipitation
This protocol is adapted for a 50 µL plasma sample.
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL 22:0 Lyso PC-¹³C₆ internal standard working solution.
-
Add 200 µL of cold isopropanol.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium acetate).
-
Vortex for 30 seconds and transfer to an LC vial with an insert for analysis.
LC-MS/MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 1% B; 1-8 min: to 20% B; 8-9 min: to 99% B; 9-11 min: 99% B; 11.1-15 min: 1% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Analysis
-
Integrate the chromatographic peaks for each LPC species and the internal standard using the instrument's software.
-
Calculate the response ratio for each analyte by dividing the peak area of the analyte by the peak area of the internal standard (22:0 Lyso PC-¹³C₆).
-
Generate a calibration curve using known concentrations of LPC standards spiked with the internal standard.
-
Quantify the concentration of each LPC species in the plasma samples by interpolating their response ratios from the calibration curve.
Quantitative Data
The following table provides a list of common lysophosphatidylcholine species, their corresponding MRM transitions, and typical concentration ranges found in healthy human plasma.[5][9] The precursor ion for LPCs is the [M+H]⁺ ion, and a common product ion is the phosphocholine headgroup fragment at m/z 184.
| LPC Species | Precursor Ion (Q1) | Product Ion (Q3) | Typical Plasma Concentration (µM) |
| LPC 16:0 | 496.3 | 184.1 | 100 - 200 |
| LPC 18:0 | 524.4 | 184.1 | 20 - 50 |
| LPC 18:1 | 522.4 | 184.1 | 15 - 40 |
| LPC 18:2 | 520.4 | 184.1 | 10 - 30 |
| LPC 20:4 | 544.4 | 184.1 | 1 - 10 |
| LPC 22:6 | 568.4 | 184.1 | 0.5 - 5 |
| 22:0 Lyso PC-¹³C₆ (IS) | 592.8 | 184.1 | N/A |
Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energies for each transition should be optimized for the specific mass spectrometer being used.
Conclusion
This application note provides a comprehensive and detailed workflow for the targeted quantification of lysophosphatidylcholines in human plasma using 22:0 Lyso PC-¹³C₆ as an internal standard. The provided protocols for sample preparation and LC-MS/MS analysis, along with the quantitative data and pathway diagrams, offer a robust framework for researchers, scientists, and drug development professionals to accurately measure these important lipid biomarkers. This methodology can be applied to various research areas to better understand the role of LPCs in health and disease.
References
- 1. A Novel Strategy for Targeted Lipidomics Based on LC-Tandem-MS Parameters Prediction, Quantification, and Multiple Statistical Data Mining: Evaluation of Lysophosphatidylcholines as Potential Cancer Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
Application Note: Integration of 22:0 Lyso PC-13C6 for Enhanced Quantitative Lipidomics
Abstract
This application note provides a comprehensive protocol for the integration of the stable isotope-labeled internal standard, 1-docosanoyl-sn-glycero-3-phosphocholine-13C6 (22:0 Lyso PC-13C6), into existing lipidomics platforms. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of lysophosphatidylcholines (Lyso PCs) by correcting for variations in sample preparation and mass spectrometric analysis. This document outlines the necessary materials, detailed experimental procedures for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing, and includes representative data to demonstrate the utility of this approach for researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for biomarker discovery. Lysophosphatidylcholines (Lyso PCs) are a class of lipids that act as signaling molecules and are intermediates in phosphatidylcholine metabolism. Alterations in Lyso PC levels have been associated with various diseases, including cancer, atherosclerosis, and inflammation.
Accurate quantification of individual Lyso PC species is essential for elucidating their biological roles. However, challenges such as ion suppression in mass spectrometry and sample loss during preparation can lead to inaccurate measurements. The use of a stable isotope-labeled internal standard, which behaves chemically and physically like the analyte of interest, is the gold standard for correcting these sources of error. This compound is an ideal internal standard for the quantification of long-chain Lyso PCs due to its structural similarity and distinct mass.
This application note provides a detailed workflow for incorporating this compound into a typical lipidomics workflow, enabling robust and reliable quantification of Lyso PCs.
Materials and Reagents
-
Internal Standard: this compound (powder or solution in a suitable solvent)
-
Solvents (LC-MS grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water
-
Additives: Formic acid, Ammonium formate
-
Biological Samples: Plasma, serum, cells, or tissue homogenates
-
Lipid Extraction Solvents:
-
Folch solution: Chloroform:Methanol (2:1, v/v)
-
Bligh & Dyer solution: Chloroform:Methanol (1:2, v/v)
-
-
General Lab Equipment: Pipettes, vortex mixer, centrifuge, evaporator (e.g., nitrogen stream or centrifugal vacuum concentrator)
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
Experimental Protocols
Internal Standard Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a working solution at a suitable concentration (e.g., 10 µg/mL) in methanol. The optimal concentration of the internal standard should be determined based on the expected concentration of endogenous Lyso PCs in the samples and the sensitivity of the mass spectrometer.
Sample Preparation and Lipid Extraction
The following protocols describe the Folch and Bligh & Dyer methods for lipid extraction. The choice of method may depend on the sample type and laboratory preference.
Protocol 2.1: Modified Folch Method [1][2]
-
To 100 µL of biological sample (e.g., plasma, serum, or cell homogenate) in a glass tube, add a known amount of the this compound internal standard working solution.
-
Add 2 mL of Chloroform:Methanol (2:1, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2.2: Bligh & Dyer Method [3][4][5][6]
-
To 100 µL of aqueous sample in a glass tube, add a known amount of the this compound internal standard working solution.
-
Add 375 µL of Chloroform:Methanol (1:2, v/v) and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase.
-
Dry the lipid extract under nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in the initial LC mobile phase.
LC-MS/MS Analysis
The following are general parameters for the analysis of Lyso PCs. These should be optimized for the specific instrument being used.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile:Isopropanol (1:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 1: Example LC Gradient for Lyso PC Analysis
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 30 |
| 25.0 | 30 |
Table 2: Example MRM Transitions for Selected Lyso PCs and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lyso PC 16:0 | 496.3 | 184.1 | 25 |
| Lyso PC 18:0 | 524.4 | 184.1 | 25 |
| Lyso PC 18:1 | 522.4 | 184.1 | 25 |
| Lyso PC 20:4 | 544.3 | 184.1 | 25 |
| This compound (IS) | 586.5 | 190.1 | 28 |
Note: The precursor ion for Lyso PCs corresponds to the [M+H]+ adduct. The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment. For the 13C6-labeled internal standard, the phosphocholine headgroup fragment will have a mass shift to m/z 190.1.
Data Processing and Quantification
-
Import the raw LC-MS/MS data into a suitable software package (e.g., Skyline, MassHunter, Xcalibur).
-
Integrate the peak areas for the endogenous Lyso PCs and the this compound internal standard.
-
Calculate the response ratio for each endogenous Lyso PC by dividing its peak area by the peak area of the internal standard.
-
Generate a calibration curve using a series of standards with known concentrations of each Lyso PC and a fixed concentration of the internal standard.
-
Determine the concentration of each Lyso PC in the samples by interpolating their response ratios on the calibration curve.
Representative Data
The following table shows example quantitative data obtained from the analysis of human plasma samples spiked with this compound.
Table 3: Quantification of Lyso PCs in Human Plasma
| Analyte | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Response Ratio (Analyte/IS) | Concentration (µM) |
| Lyso PC 16:0 | 8.5 | 1.25E+07 | 5.80E+06 | 2.16 | 15.2 |
| Lyso PC 18:0 | 9.8 | 8.90E+06 | 5.80E+06 | 1.53 | 10.8 |
| Lyso PC 18:1 | 9.5 | 1.05E+07 | 5.80E+06 | 1.81 | 12.7 |
| Lyso PC 20:4 | 8.9 | 4.50E+06 | 5.80E+06 | 0.78 | 5.5 |
Visualizations
References
- 1. Lipid extraction by folch method | PPTX [slideshare.net]
- 2. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 3. biochem.wustl.edu [biochem.wustl.edu]
- 4. tabaslab.com [tabaslab.com]
- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 6. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal of 22:0 Lyso PC-13C6
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low signal intensity for 22:0 Lyso PC-13C6 (1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine-1,2,3,4,5,6-13C6) in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is the expected m/z for the [M+H]+ adduct of this compound?
The molecular weight of 22:0 Lyso PC is 579.79 g/mol .[1] The stable isotope-labeled standard, this compound, has six 13C atoms in the choline head group. Therefore, the expected monoisotopic mass of the protonated molecule [M+H]+ is approximately 586.45 Da. It is crucial to extract the correct ion chromatogram to ensure you are monitoring the correct mass.
Q2: My signal for this compound is low or absent. Where do I start troubleshooting?
A systematic approach is key. Start by verifying the integrity of your standard and sample preparation. Then, move to the LC system, and finally, optimize the MS parameters. The workflow diagram below provides a structured approach to troubleshooting.
Caption: A step-by-step workflow for troubleshooting low LC-MS signal.
Q3: Could the problem be the this compound standard itself?
Yes. The stability and handling of the standard are critical. Lyso PCs are susceptible to degradation.[2] It's important to verify the purity and integrity of your standard. 22:0 Lyso PC is typically sold as a powder with a purity of >99%.[1][3]
Q4: What are the optimal storage conditions for Lyso PC standards?
For long-term storage, Lyso PC should be stored as a solid at -20°C, where it should be stable for at least one year.[4] Aqueous solutions are not recommended for storage for more than one day.[4] To protect against oxidation, especially for unsaturated Lyso PCs, storing under an inert gas like nitrogen or argon is recommended.[5]
Q5: Can my sample matrix be causing the low signal?
Absolutely. Biological matrices like plasma are complex and contain high amounts of phospholipids that can cause ion suppression.[6][7] This is a phenomenon where other compounds co-eluting with your analyte compete for ionization, reducing the signal of the analyte of interest.
Detailed Troubleshooting Guides
Analyte Stability and Sample Preparation
Q: How should I prepare my this compound standard stock and working solutions?
Lyso PC is sparingly soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4] For biological experiments, it's suggested to prepare aqueous solutions by directly dissolving the compound in aqueous buffers.[4] The solubility in PBS (pH 7.2) is about 2 mg/ml.[4] Ensure the powder is fully dissolved. Sonication can aid in dissolution.
Q: My aqueous solution of Lyso PC is more than a day old. Could this be the problem?
Yes, this is a likely cause. It is not recommended to store aqueous solutions of Lyso PC for more than one day due to potential hydrolysis and degradation.[2][4] Always prepare fresh working solutions from a stock solution stored in an appropriate organic solvent at -20°C.
Q: I am seeing a low signal after sample extraction. What could be the cause?
Low recovery during sample preparation is a common issue. The chosen extraction method might not be optimal for lysophospholipids. Solid Phase Extraction (SPE) is often used for purification of phospholipids from biological samples like serum.[7][8] Liquid-liquid extraction methods are also common, but care must be taken as some procedures can lead to the breakdown of certain phospholipids.[9]
Liquid Chromatography (LC) Parameters
Q: What type of LC column is recommended for Lyso PC analysis?
Reversed-phase (RP) chromatography is commonly used for the separation of lysophospholipids. C18 columns are frequently employed.[10][11] For comprehensive analysis, columns with different stationary phases like C30 can also be considered.[12]
Q: My peak shape is poor (e.g., broad, tailing). How can I improve it?
Poor peak shape can result from several factors including column degradation, improper mobile phase composition, or interactions with the analytical column. Ensure your mobile phases are fresh and properly mixed. The addition of a small amount of an acid like formic acid and a salt like ammonium acetate to the mobile phase can improve peak shape and ionization efficiency.[11][13]
Q: I suspect contamination in my LC system. What are common contaminants and how can I identify them?
Contaminants can originate from solvents, sample containers, and the LC system itself.[6][14] Common contaminants include plasticizers (e.g., phthalates), polyethylene glycol (PEG), and slip agents from tubes.[6][15] These can interfere with your analysis and cause ion suppression.[6]
| Common Contaminant | [M+H]+ (Da) | Possible Source |
| Dimethyl formamide (DMF) | 74.0606 | Solvent |
| Triethylamine (TEA) | 102.1283 | Buffer |
| Polyethylene glycol (PEG) | various | Ubiquitous polyether |
| Dibutylphthalate | 279.1596 | Plasticizer |
| Dioctyl phthalate | 391.2843 | Plasticizer |
| Table 1: Common LC-MS contaminants and their potential sources.[6][14][15] |
Mass Spectrometry (MS) Parameters
Q: What are the recommended ESI mode and key MS parameters for this compound?
Lysophosphatidylcholines are readily ionized in positive electrospray ionization (ESI) mode.[3] The most characteristic fragmentation is the production of a phosphocholine headgroup fragment at m/z 184.[13][16][17] Therefore, a Multiple Reaction Monitoring (MRM) experiment is typically used for quantification.
| Parameter | Typical Value | Comment |
| Ionization Mode | ESI Positive | Provides high sensitivity for Lyso PCs. |
| Precursor Ion (Q1) | ~586.45 m/z | The [M+H]+ for this compound. |
| Product Ion (Q3) | 184.1 m/z | Characteristic phosphocholine fragment.[16][17] |
| Collision Energy | ~24-40 eV | Needs to be optimized for your specific instrument.[16][17] |
| Capillary Voltage | ~3.5-4.0 kV | Instrument dependent.[13] |
| Table 2: Typical MS/MS parameters for this compound analysis. |
Q: How do I confirm the fragmentation of my this compound?
Infuse a freshly prepared, relatively concentrated solution of your standard directly into the mass spectrometer. Perform a product ion scan on the precursor ion (m/z ~586.45). You should observe a prominent peak at m/z 184.1, confirming the fragmentation pattern.
Q: I am observing significant ion suppression. What can I do?
Ion suppression is a major cause of low signal. The diagram below illustrates potential sources.
Caption: Key contributors to ion suppression and their respective solutions.
To mitigate ion suppression, consider the following:
-
Improve Sample Preparation: Use techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[7]
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte from co-eluting species.
-
Dilute the Sample: If the concentration of matrix components is too high, dilution can help reduce their effect.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Stock Solution (1 mg/mL):
-
Allow the vial of this compound powder to warm to room temperature before opening.
-
Weigh out 1 mg of the powder and transfer it to a clean glass vial.
-
Add 1 mL of a suitable organic solvent (e.g., methanol or ethanol) to dissolve the powder. Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution using your mobile phase or a compatible solvent to create a calibration curve.
-
It is recommended to prepare fresh working solutions daily.[4]
-
Protocol 2: General LC-MS/MS Method for Lyso PC Analysis
This is a general method and should be optimized for your specific instrumentation and application.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium acetate.[13]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5mM ammonium acetate.[13]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Injection Volume: 2 - 10 µL.
-
-
MS System:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
This compound: Q1 ~586.45 -> Q3 184.1
-
(If analyzing endogenous 22:0 Lyso PC): Q1 580.4 -> Q3 184.1
-
-
Optimize collision energy, capillary voltage, and source temperatures for your instrument.
-
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. encapsula.com [encapsula.com]
- 3. 22:0 Lyso PC Avanti Research™ - A Croda Brand | 125146-65-8 [sigmaaldrich.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. ccc.bc.edu [ccc.bc.edu]
- 16. d-nb.info [d-nb.info]
- 17. ovid.com [ovid.com]
How to address matrix effects with 22:0 Lyso PC-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22:0 Lyso PC and its stable isotope-labeled internal standard, 22:0 Lyso PC-13C6. The focus is on addressing and mitigating matrix effects in quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A: this compound is a stable isotope-labeled (SIL) version of 22:0 Lysophosphatidylcholine. It contains six Carbon-13 (13C) atoms, making it heavier than the naturally occurring (unlabeled) 22:0 Lyso PC.[1] It is used as an internal standard in mass spectrometry-based quantitative analysis.[2] The key advantage of a SIL internal standard is that it has nearly identical chemical and physical properties to the analyte of interest.[3][4] This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to your samples, you can accurately quantify the endogenous 22:0 Lyso PC by comparing the signal intensities of the two, effectively compensating for variations in sample extraction and matrix effects.[3]
Q2: What are matrix effects and how do they affect the analysis of 22:0 Lyso PC?
A: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[5] For biological samples like plasma or serum, this includes a complex mixture of salts, proteins, and other lipids. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[4] Phospholipids are a major contributor to matrix effects in the analysis of lysophosphatidylcholines (Lyso PCs).[6] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[5]
Q3: Can this compound completely eliminate matrix effects?
A: While this compound is a powerful tool to compensate for matrix effects, it may not eliminate them completely. The effectiveness of a SIL internal standard relies on the assumption that it experiences the same degree of ion suppression or enhancement as the unlabeled analyte. This is generally true if the SIL internal standard co-elutes perfectly with the analyte.[3] However, in some cases, a slight chromatographic shift between the labeled and unlabeled compound (an isotope effect) can occur, particularly with deuterium-labeled standards.[7] For 13C-labeled standards like this compound, this effect is generally negligible.[8] It is still crucial to validate your method to ensure that differential matrix effects are not impacting your results.
Q4: How can I assess the presence and severity of matrix effects in my assay?
A: There are two primary methods to evaluate matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte spiked into a blank matrix extract to the response of the same analyte in a neat solvent. A significant difference in the signal intensity indicates the presence of matrix effects.[9]
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantitative analysis of 22:0 Lyso PC.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | High concentration of phospholipids in the sample extract. | Implement a phospholipid removal step during sample preparation (e.g., solid-phase extraction). Optimize chromatographic conditions to better separate the analyte from interfering phospholipids. |
| Low Analyte Recovery | Inefficient sample extraction. Analyte loss during phospholipid removal. | Optimize the extraction solvent and procedure. Evaluate different solid-phase extraction cartridges and elution solvents. Ensure the chosen phospholipid removal method is suitable for your analyte's properties. |
| High Variability in Results (%RSD) | Inconsistent matrix effects between samples. Incomplete removal of interfering substances. | Use a stable isotope-labeled internal standard like this compound. Improve the sample cleanup procedure to ensure consistent removal of matrix components. |
| Discrepancy between Labeled and Unlabeled Analyte Retention Times | Chromatographic isotope effect. | While less common with 13C-labeled standards, optimize the chromatographic method (e.g., gradient, column chemistry) to minimize any separation. Ensure co-elution is monitored during method validation. |
| Signal Suppression or Enhancement | Co-elution of matrix components, especially phospholipids. | Employ a robust sample preparation method to remove interfering phospholipids. Optimize the chromatographic separation to resolve the analyte from the matrix components. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of matrix effects.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of 22:0 Lyso PC in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Set B (Pre-Spiked Matrix): Spike a blank biological matrix (e.g., plasma) with the 22:0 Lyso PC standard to the same final concentration as Set A before the extraction process.
-
Set C (Post-Spiked Matrix): Extract a blank biological matrix. Spike the extracted matrix with the 22:0 Lyso PC standard to the same final concentration as Set A after the extraction process.
2. Sample Extraction (for Sets B and C):
-
Use your established sample preparation protocol (e.g., protein precipitation followed by solid-phase extraction).
3. LC-MS Analysis:
-
Analyze all three sets of samples using your validated LC-MS method.
4. Data Analysis:
-
Calculate Matrix Effect (%ME): %ME = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery (%RE): %RE = (Peak Area in Set B / Peak Area in Set C) * 100
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for removing phospholipids from plasma samples using a specialized SPE plate (e.g., HybridSPE®-Phospholipid or Oasis® PRiME HLB).
1. Sample Pre-treatment:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing 1% formic acid (or another suitable protein precipitation solvent).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
2. SPE Cleanup:
-
Place the SPE plate on a vacuum manifold with a collection plate underneath.
-
Load the supernatant from the previous step onto the SPE plate.
-
Apply a gentle vacuum to pull the sample through the sorbent.
-
The eluent in the collection plate is now depleted of proteins and phospholipids.
3. Final Preparation:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Phospholipid Removal and Matrix Effect Reduction
| Sample Preparation Method | Phospholipid Removal Efficiency | Analyte Recovery (%) | Matrix Effect (%ME) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | Low (<10%) | 85-105% | High (Significant Suppression) | >15% |
| Liquid-Liquid Extraction (LLE) | Moderate | 70-90% | Moderate | 10-15% |
| Solid-Phase Extraction (SPE) | High (>95%)[3] | 80-100% | Low | <10% |
| HybridSPE®-Phospholipid | Very High (>99%)[7] | >90%[7] | Minimal | <5%[7] |
Data is compiled from various sources for illustrative purposes and may vary depending on the specific analyte and matrix.
Visualizations
Caption: Workflow for quantitative analysis of 22:0 Lyso PC.
Caption: Decision tree for addressing matrix effects.
References
- 1. waters.com [waters.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for Separation of Long-Chain Lyso-PCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of long-chain lysophosphatidylcholines (lyso-PCs) using liquid chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating long-chain lyso-PCs?
The main challenges in separating long-chain lyso-PCs (those with acyl chains of C18 or longer) stem from their structural similarity and amphiphilic nature. These challenges include:
-
Co-elution of Isobars: Lyso-PCs with the same mass-to-charge ratio (isobars) but different fatty acid chain lengths and degrees of unsaturation can be difficult to separate.
-
Poor Peak Shape: The phospholipid head group can interact with the stationary phase, leading to peak tailing.
-
Ion Suppression: Co-eluting lipids or matrix components can interfere with the ionization of target lyso-PCs in the mass spectrometer, leading to reduced sensitivity.
-
Low Abundance: Some long-chain lyso-PCs are present at low concentrations in biological samples, requiring highly sensitive and optimized methods for detection.
Q2: Which LC mode is better for long-chain lyso-PC separation: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
Both RP and HILIC can be effectively used for lyso-PC analysis, and the choice depends on the specific goals of the separation.
-
Reversed-Phase (RP) LC: This is the most common approach. It separates lipids based on the hydrophobicity of their fatty acid chains. Longer and more saturated chains are retained longer. This is ideal for separating lyso-PCs with different chain lengths and degrees of unsaturation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates compounds based on the polarity of their head groups. While less common for separating different long-chain lyso-PCs, it is excellent for separating different lipid classes (e.g., separating lyso-PCs from phosphatidylcholines or sphingomyelins).[1][2]
Q3: What are the recommended column chemistries for long-chain lyso-PC analysis?
-
For RP-LC: C18 and C8 columns are widely used. For long-chain lyso-PCs, a C18 column is generally preferred due to its higher hydrophobicity, which provides better retention and separation of these less polar analytes.
-
For HILIC: Unmodified silica, diol, or amide-bonded phases are common choices. These polar stationary phases facilitate the separation of lipid classes based on their head groups.[1]
Q4: How does the acyl chain length and unsaturation affect the retention of long-chain lyso-PCs in RP-LC?
In reversed-phase liquid chromatography, the retention of long-chain lyso-PCs is directly influenced by the properties of their fatty acyl chains.
-
Acyl Chain Length: The retention time increases with the length of the acyl chain. This is because longer chains have stronger hydrophobic interactions with the stationary phase. For instance, a lyso-PC with a C22 acyl chain will have a longer retention time than one with a C18 chain. The stability of discoidal HDL, which contains phospholipids, has been shown to increase with longer acyl chains, highlighting the impact of chain length on hydrophobic interactions.[3]
-
Degree of Unsaturation: The presence of double bonds in the acyl chain reduces the retention time. Double bonds introduce kinks in the chain, which lessens the overall hydrophobicity and weakens the interaction with the stationary phase. Therefore, an unsaturated lyso-PC will elute earlier than a saturated lyso-PC with the same chain length. The effects of acyl chain unsaturation have been noted to influence the properties of lipid structures.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-based separation of long-chain lyso-PCs.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between the phosphate group of the lyso-PC and active sites on the silica-based stationary phase. | Add a small amount of a weak acid (e.g., 0.1% formic acid) or a salt (e.g., 10 mM ammonium formate) to the mobile phase to mask the silanol groups and improve peak shape. |
| Column overload. | Reduce the sample injection volume or dilute the sample. | |
| Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. | |
| Peak Fronting | Sample overload, particularly with highly concentrated samples. | Dilute the sample before injection. |
| High injection volume. | Reduce the injection volume. |
Problem 2: Poor Resolution or Co-elution of Peaks
| Symptom | Potential Cause | Solution |
| Inadequate separation of long-chain lyso-PCs with similar retention times. | The gradient is too steep. | Flatten the gradient during the elution window of the target analytes. A shallower gradient provides more time for the analytes to interact with the stationary phase, leading to better separation. |
| Inappropriate mobile phase composition. | Optimize the organic solvent composition. For reversed-phase, acetonitrile generally provides sharper peaks, while methanol can offer different selectivity. | |
| Column temperature is not optimized. | Increase the column temperature to improve efficiency and reduce viscosity. However, be mindful that higher temperatures can also decrease retention times. | |
| Co-elution with other lipid classes. | The chosen LC mode is not suitable for the desired separation. | If separating based on head groups is the priority, consider using a HILIC column instead of a reversed-phase column. |
Problem 3: Low Signal Intensity or Poor Sensitivity
| Symptom | Potential Cause | Solution |
| Low signal for all lyso-PC peaks. | Ion suppression from matrix components or mobile phase additives. | Improve sample preparation to remove interfering substances. Use a lower concentration of non-volatile mobile phase additives or switch to volatile additives like ammonium formate. |
| Inefficient ionization in the mass spectrometer. | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for lyso-PCs. Positive ion mode is typically used for lyso-PC detection. | |
| Sample degradation. | Ensure proper sample storage (at -80°C) and minimize freeze-thaw cycles. | |
| Signal intensity varies between runs. | Inconsistent sample preparation. | Use a standardized and validated sample preparation protocol. Incorporate an internal standard to normalize for variations. |
| LC system variability. | Ensure the LC system is properly equilibrated between runs. Check for leaks or pump issues. |
Experimental Protocols
Sample Preparation from Plasma
This protocol describes a common method for extracting lipids, including long-chain lyso-PCs, from plasma samples.
Materials:
-
Plasma sample
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Add 200 µL of chloroform and vortex for 30 seconds.
-
Add 200 µL of water and vortex for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer into a clean tube.
-
Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS analysis.
Generic LC Gradient for Long-Chain Lyso-PC Separation (Reversed-Phase)
This protocol provides a starting point for developing a gradient method for the separation of long-chain lyso-PCs on a C18 column.
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 12.0 | 80 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 30 |
| 22.0 | 30 |
Data Presentation
Table 1: Comparison of LC Gradient Conditions for Lyso-PC Separation
| Parameter | Method 1: Reversed-Phase | Method 2: HILIC |
| Column | C18 (e.g., Waters Acquity BEH C18) | Silica or Diol (e.g., Agilent Poroshell 120 HILIC) |
| Dimensions | 2.1 x 100 mm, 1.7 µm | 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1) with 0.1% Formic Acid & 10 mM Ammonium Formate | Water with 0.1% Formic Acid & 10 mM Ammonium Formate |
| Gradient | 30-95% B over 15 min | 5-40% B over 10 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Temperature | 50°C | 40°C |
Visualizations
Caption: Experimental workflow for the analysis of long-chain lyso-PCs.
References
- 1. nestgrp.com [nestgrp.com]
- 2. lcms.cz [lcms.cz]
- 3. Effects of acyl chain length, unsaturation, and pH on thermal stability of model discoidal HDLs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
22:0 Lyso PC-13C6 solubility and storage best practices
This technical support center provides guidance on the solubility and storage of 22:0 Lyso PC-13C6, a valuable internal standard for mass spectrometry-based lipidomics. Below you will find frequently asked questions, troubleshooting guides, and best practice protocols to ensure the integrity and optimal performance of this reagent in your research.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a stable isotope-labeled lysophosphatidylcholine. It contains a behenic acid (22:0) acyl chain and has six carbon-13 atoms incorporated into the docosanoyl moiety, making it an ideal internal standard for quantifying the corresponding unlabeled 22:0 Lyso PC in biological samples.[1][2]
What are the primary applications of this compound?
Its primary applications include biomolecular NMR, lipidomics, metabolism studies, and as a standard for mass spectrometry (MS/MS) screening.[1][3] It is particularly useful for liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis.
How should I store this compound?
For long-term stability, this compound should be stored at -20°C in a freezer, protected from light.[1][3][4] If it is in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap, preferably under an inert atmosphere like argon or nitrogen.[5][6]
What is the shelf life of this compound?
When stored as a solid at -20°C, it should be stable for at least one year.[7] If dissolved in an organic solvent and stored correctly, it should also maintain its integrity. However, aqueous solutions are not recommended for storage for more than a day.[7]
Solubility Guidelines
This compound, like other lysophosphatidylcholines, exhibits amphipathic properties, influencing its solubility in various solvents.
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | A common solvent for creating stock solutions.[8][9] |
| Chloroform | 10 mg/mL | Often supplied commercially in this solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 2 mg/mL | For direct use in biological experiments.[7] |
| Ethanol, Dimethylformamide (DMF) | Sparingly soluble | Can be used, but solubility may be limited.[7] |
Experimental Protocol: Solubilization of this compound
This protocol outlines the steps for preparing a stock solution of this compound.
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[5]
-
Solvent Addition: Using a glass or stainless-steel syringe or pipette, add the desired volume of your chosen organic solvent (e.g., DMSO) to the vial. Avoid using plastic pipette tips with organic solvents to prevent leaching of impurities.[5][6]
-
Dissolution: Vortex the vial for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 40°C) can aid solubility if needed.
-
Storage of Stock Solution: Store the resulting stock solution at -20°C in a tightly sealed glass vial with a Teflon-lined cap. To minimize freeze-thaw cycles, consider aliquoting the stock solution into smaller volumes.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Problem: The compound is not dissolving.
-
Possible Cause: Insufficient solvent volume or inappropriate solvent.
-
Solution:
-
Ensure you are using a recommended solvent (see solubility table).
-
Try increasing the solvent volume.
-
Gentle warming (up to 40°C) and vortexing can help.
-
For aqueous solutions, ensure the pH is neutral.
-
Problem: The compound precipitated out of solution after storage.
-
Possible Cause: The storage temperature was too low for the solvent used, or the concentration is too high for that solvent at the storage temperature.
-
Solution:
-
Warm the solution to room temperature and vortex to redissolve.
-
If precipitation persists, consider diluting the solution to a lower concentration.
-
Avoid storing organic solutions below -30°C unless they are in a sealed glass ampoule.[5]
-
Problem: Inconsistent results in my assay.
-
Possible Cause: Degradation of the compound due to improper handling or storage.
-
Solution:
-
Hydrolysis: Avoid moisture. Always allow the solid compound to reach room temperature before opening.[5] Do not store aqueous solutions for more than a day.[7]
-
Oxidation (less of a concern for saturated lipids): While 22:0 Lyso PC is a saturated lipid and less prone to oxidation, it is still good practice to store solutions under an inert atmosphere (argon or nitrogen).[5]
-
Acyl Migration: Under non-neutral pH conditions, the acyl chain can migrate from the sn-1 to the sn-2 position. Ensure that solutions are maintained at a neutral pH.
-
Visual Workflows
Experimental Workflow for Solubilization and Storage
Caption: A flowchart outlining the best practices for solubilizing and storing this compound.
Troubleshooting Logic for Solubility Issues
Caption: A decision tree to troubleshoot solubility problems with this compound.
References
- 1. Lyso-PC 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lyso-PC 22:0 (unlabeled) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. isotope.com [isotope.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. immunomart.com [immunomart.com]
- 9. gentaur.com [gentaur.com]
Correcting for Isotopic Overlap with 13C Labeled Standards: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with isotopic overlap when using 13C labeled standards in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap and why is it a problem in mass spectrometry?
A: Most elements exist in nature as a mixture of stable isotopes, which are atoms of the same element with different numbers of neutrons and thus different masses.[1][2][3] For example, carbon is predominantly ¹²C, but about 1.1% of it is the heavier isotope ¹³C.[1] In mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), this natural isotopic distribution results in a cluster of peaks for a single compound, rather than a single peak.[3][4]
Isotopic overlap occurs when the isotopic distribution of an unlabeled (light) analyte overlaps with the signal of its corresponding stable isotope-labeled internal standard (heavy).[5][6] For instance, the M+1 or M+2 isotopologue peak of the light compound, containing one or two naturally occurring ¹³C atoms, can have the same nominal mass as an isotopologue of the heavy, ¹³C-labeled standard. This overlap can lead to an overestimation of the heavy standard's signal, resulting in inaccurate quantification of the analyte.[5][7]
Q2: How can I predict the isotopic distribution of my analyte?
A: The theoretical isotopic distribution of a molecule can be calculated based on the natural abundance of the isotopes of its constituent elements and the molecule's elemental formula.[3][4] The probability of a molecule containing a certain number of heavy isotopes follows a binomial distribution. For example, the likelihood of a molecule with 'n' carbon atoms containing 'k' ¹³C atoms can be estimated. Several software tools and online calculators are available to predict the isotopic pattern of a given chemical formula.
Q3: What are the common methods for correcting isotopic overlap?
A: Several methods exist to correct for isotopic overlap, ranging from simple calculations to sophisticated software-based deconvolution algorithms.[5][8][9][10] The most common approaches include:
-
Mathematical Correction: This involves using formulas or matrix-based calculations to subtract the contribution of the natural isotopic abundance from the measured signal of the labeled standard.[11][12][13]
-
Software-Based Deconvolution: Numerous software packages, such as IsoCor, IsoCorrectoR, and others, are available to automate the correction process.[7][11][14][15] These tools use algorithms to deconvolute the overlapping isotopic clusters based on the known natural abundances of isotopes.[7]
-
High-Resolution Mass Spectrometry: High-resolution instruments can, in some cases, resolve the small mass differences between isotopologues of the light analyte and the heavy standard, thus minimizing overlap.[16]
Q4: What information do I need to perform an accurate isotopic correction?
A: To perform an accurate correction, you will need the following information:
-
Elemental formula of the analyte: This is crucial for calculating the theoretical isotopic distribution.
-
Isotopic purity of the labeled standard: Commercially available standards are not 100% pure and may contain a small percentage of unlabeled or partially labeled molecules.[7][17] This information is usually provided by the supplier.
-
Natural abundance of isotopes: These are well-established constants.
-
High-quality mass spectrometry data: The data should have sufficient resolution and signal-to-noise ratio to accurately measure the intensity of the different isotopologue peaks.
Troubleshooting Guides
Problem 1: Inaccurate quantification results despite using a 13C labeled internal standard.
Possible Cause: Isotopic overlap between the analyte and the internal standard is not being corrected for, or the correction method is inaccurate.
Troubleshooting Steps:
-
Verify the elemental formula: Ensure the correct elemental formula for your analyte is being used in the correction calculations.
-
Check the isotopic purity of the standard: Account for the stated isotopic purity of your ¹³C labeled standard in your correction algorithm.[17]
-
Implement a correction method: If you are not already doing so, apply a mathematical or software-based correction to your data.
-
Evaluate different correction algorithms: If one method yields questionable results, try an alternative software package or a different mathematical approach.
-
Assess data quality: Ensure your mass spectra have sufficient resolution to distinguish the relevant peaks and that the peak integration is accurate.
Data Presentation
Table 1: Natural Abundance of Common Isotopes
This table provides the natural abundances of stable isotopes for elements commonly found in organic molecules. This information is fundamental for calculating theoretical isotopic distributions.
| Element | Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.00000 | 98.89 |
| ¹³C | 13.00335 | 1.11 | |
| Hydrogen | ¹H | 1.00783 | 99.985 |
| ²H (D) | 2.01410 | 0.015 | |
| Nitrogen | ¹⁴N | 14.00307 | 99.634 |
| ¹⁵N | 15.00011 | 0.366 | |
| Oxygen | ¹⁶O | 15.99491 | 99.759 |
| ¹⁷O | 16.99913 | 0.037 | |
| ¹⁸O | 17.99916 | 0.204 | |
| Sulfur | ³²S | 31.97207 | 95.02 |
| ³³S | 32.97146 | 0.75 | |
| ³⁴S | 33.96786 | 4.21 |
Source: Data compiled from various sources.[1][18]
Experimental Protocols
Protocol 1: General Workflow for Isotopic Overlap Correction
This protocol outlines the general steps for correcting mass spectrometry data for natural isotope abundance.[15]
Methodology:
-
Data Acquisition: Acquire mass spectrometry data with sufficient resolution to clearly observe the isotopic clusters of both the unlabeled analyte and the ¹³C-labeled internal standard.
-
Data Extraction: Extract the mass spectra and the intensities of the isotopic peaks for both the analyte and the internal standard. This can be performed using the software provided with the mass spectrometer.
-
Correction Software/Method Selection: Choose an appropriate software tool (e.g., IsoCor, IsoCorrectoR) or a mathematical correction method.[7][14]
-
Input Parameters: Provide the necessary information to the software or calculation, including:
-
Elemental formula of the analyte.
-
Isotopic purity of the ¹³C-labeled standard.
-
The measured intensities of the isotopic peaks.
-
-
Execute Correction: Run the correction algorithm to deconvolute the overlapping signals and obtain the corrected intensities for the analyte and the internal standard.
-
Quantification: Use the corrected peak intensities to calculate the concentration of the analyte.
Mandatory Visualization
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Khan Academy [khanacademy.org]
- 3. The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Deconvolution in mass spectrometry based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. benchchem.com [benchchem.com]
- 16. Overcoming spectral overlap in isotopic analysis via single- and multi-collector ICP-mass spectrometry (Journal Article) | ETDEWEB [osti.gov]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: 22:0 Lyso PC-13C6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 22:0 Lyso PC using its stable isotope-labeled internal standard, 22:0 Lyso PC-13C6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for 22:0 Lyso PC analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, 22:0 Lyso PC, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantification.[2] In biological samples like plasma, phospholipids are a major cause of ion suppression, particularly in electrospray ionization (ESI) mass spectrometry.[3]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in minimizing ion suppression?
A2: A SIL-IS, such as this compound, is chemically and structurally nearly identical to the analyte of interest.[4] This means it co-elutes with the analyte and experiences the same degree of ion suppression.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Q3: What are the primary causes of ion suppression when analyzing lysophosphatidylcholines (Lyso PCs)?
A3: The primary causes of ion suppression for Lyso PCs in biological matrices include:
-
High concentrations of other phospholipids: Phosphatidylcholines (PCs) are highly abundant in biological samples and can significantly suppress the ionization of less abundant Lyso PCs.[5]
-
Matrix components from sample preparation: Salts, detergents, and other endogenous compounds introduced or not removed during sample preparation can interfere with the ionization process.
-
Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), can cause signal suppression in ESI-MS.[6]
Q4: Can I use a different Lyso PC as an internal standard if this compound is unavailable?
A4: While it is best practice to use the corresponding stable isotope-labeled internal standard, if this compound is unavailable, a different long-chain Lyso PC SIL-IS with similar chromatographic behavior may be used. However, it is crucial to validate its performance thoroughly to ensure it adequately compensates for the matrix effects experienced by 22:0 Lyso PC.
Troubleshooting Guide
Issue 1: Low signal intensity and poor reproducibility for 22:0 Lyso PC.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or use a phospholipid removal plate. These methods are more effective at removing interfering phospholipids.[2] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. This is a viable option if the analyte concentration is sufficiently high. 3. Improve Chromatographic Separation: Modify the LC gradient to better separate 22:0 Lyso PC from co-eluting matrix components. |
| Inefficient Ionization | 1. Optimize Mobile Phase: Ensure the mobile phase composition and pH are optimal for the ionization of Lyso PCs. For positive ESI mode, mobile phases containing ammonium formate are often used.[7] 2. Check MS Source Conditions: Optimize ESI source parameters such as spray voltage, gas flow, and temperature. |
| Suboptimal Internal Standard Concentration | Ensure the concentration of this compound is appropriate and falls within the linear range of the assay. |
Issue 2: Inconsistent results between different sample batches.
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Standardize Sample Collection and Handling: Ensure all samples are collected and processed consistently to minimize variability in the sample matrix. 2. Implement a Robust Sample Preparation Protocol: Use a validated SPE or phospholipid removal protocol that provides consistent cleanup across different samples. |
| Internal Standard Addition Error | Verify the accuracy and precision of the internal standard spiking procedure. Ensure the SIL-IS is added to all samples, calibrators, and quality controls at the same concentration. |
Quantitative Data on Sample Preparation Methods
Effective sample preparation is the most critical step in minimizing ion suppression.[3] While specific quantitative data for 22:0 Lyso PC is limited, the following table provides a representative comparison of the effectiveness of different sample preparation methods in removing general phospholipids, which are the primary source of ion suppression for Lyso PCs.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal Efficiency | Notes |
| Protein Precipitation (PPT) | > 90% | 50 - 70% (Significant Suppression) | Low | Simple and fast but leaves a high concentration of phospholipids, leading to significant ion suppression.[2] |
| Solid-Phase Extraction (SPE) | 80 - 95% | 85 - 95% (Minimal Suppression) | Moderate to High | More effective at removing phospholipids than PPT, resulting in reduced matrix effects. |
| Phospholipid Removal Plates | > 95% | > 95% (Negligible Suppression) | Very High | Combines the simplicity of protein precipitation with highly effective phospholipid removal, offering the best performance in minimizing ion suppression.[2] |
Note: The values in this table are illustrative and based on data for general phospholipids and other analytes. Actual values for 22:0 Lyso PC may vary depending on the specific experimental conditions.
Experimental Protocols
Sample Preparation using Phospholipid Removal Plates (Recommended)
This protocol is designed for the extraction of 22:0 Lyso PC from human plasma and is optimized to minimize ion suppression.
Materials:
-
Human plasma
-
This compound internal standard solution (in methanol)
-
Acetonitrile (ACN) with 1% formic acid
-
Phospholipid removal 96-well plate
-
Collection plate
-
Vortex mixer
-
Centrifuge
-
96-well plate evaporator
Procedure:
-
Pipette 100 µL of human plasma into each well of the 96-well phospholipid removal plate.
-
Add 10 µL of the this compound internal standard solution to each well.
-
Add 300 µL of ACN with 1% formic acid to each well.
-
Mix by vortexing for 1 minute to precipitate proteins.
-
Apply vacuum to the manifold to draw the sample through the phospholipid removal sorbent and into the collection plate.
-
Evaporate the filtrate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Re-equilibrate at 30% B
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
22:0 Lyso PC: m/z 580.5 → 184.1
-
This compound: m/z 586.5 → 184.1
-
-
Ion Source Parameters (to be optimized for the specific instrument):
-
Spray Voltage: ~3.5 kV
-
Capillary Temperature: ~320°C
-
Sheath Gas Flow: ~40 arbitrary units
-
Auxiliary Gas Flow: ~10 arbitrary units
-
Visualizations
Caption: GPR119 signaling pathway activated by 22:0 Lyso PC.
Caption: Experimental workflow for 22:0 Lyso PC analysis.
References
- 1. longdom.org [longdom.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
Dealing with in-source fragmentation of lysophosphatidylcholines
Welcome to the technical support center for lysophosphatidylcholine (LPC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the in-source fragmentation (ISF) of LPCs during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for LPC analysis?
In-source fragmentation is a phenomenon in electrospray ionization (ESI) mass spectrometry where molecules fragment in the ion source, before they reach the mass analyzer.[1][2][3] This occurs in the intermediate pressure region of the mass spectrometer when the voltages used to accelerate ions are too high.[1][2] For lysophosphatidylcholines (LPCs), this is particularly problematic because the resulting fragment ions can have the same mass as other endogenous lipids, leading to misidentification and inaccurate quantification.[1][3][4][5] For example, an in-source fragment from an LPC can be mistaken for a free fatty acid or a lysophosphatidylethanolamine (LPE).[1][3][4][5] This can result in false positives or negatives in your experimental results.[1][5]
Q2: What are the common in-source fragments observed for lysophosphatidylcholines (LPCs)?
When analyzing LPCs, especially with sodiated adducts, a common in-source fragmentation pathway is the neutral loss of trimethylamine (a loss of 59 Da) from the phosphocholine headgroup.[6][7] Another characteristic fragment is the phosphocholine headgroup itself, which is detected as a positive ion at m/z 184.[8][9][10] In negative ion mode, LPCs can undergo demethylation of the choline group, resulting in an [M-15]⁻ fragment.[1]
Q3: How can I differentiate between a true lipid ion and an in-source fragment of an LPC?
Distinguishing between a genuine lipid ion and an in-source fragment can be challenging, but several strategies can be employed. Chromatographic separation is a key tool; in-source fragments will co-elute with the parent LPC, while a true lipid with the same mass will likely have a different retention time.[1][4][5] Additionally, the ion intensity can be an indicator, as the abundance of an in-source fragment is dependent on the concentration of the parent lipid.[1][4][5] Using exogenous lipid standards can also help confirm the presence of artifacts and allow for instrument tuning to minimize in-source fragmentation.[11]
Troubleshooting Guide
Problem 1: I am observing a high abundance of the m/z 184 fragment and a weak molecular ion for my LPC.
Cause: This is a classic sign of significant in-source fragmentation. The energy in the ion source is high enough to cause the LPCs to fragment, with the stable phosphocholine headgroup being a major product.
Solution:
-
Reduce the fragmentor/declustering potential: Lowering the voltage in the ion source is the most direct way to reduce the energy applied to the ions and thus minimize fragmentation.[2][12]
-
Optimize the source temperature: High source temperatures can increase the internal energy of the ions, leading to more fragmentation. Try to lower the temperature to find a balance between efficient desolvation and minimal fragmentation.[2][11]
-
Decrease the spray voltage: A higher spray voltage can contribute to increased in-source fragmentation.[11] Reducing it may lead to a more stable molecular ion.
Problem 2: I have identified a peak that could be a lysophosphatidylethanolamine (LPE), but I suspect it might be an in-source fragment of a co-eluting LPC.
Cause: In negative ion mode, LPCs can lose a methyl group (-15 Da) in the ion source, and this fragment can have the same mass as an LPE with two more carbons in its fatty acid chain.[1]
Solution:
-
Review your chromatography: Enhance your chromatographic separation to see if you can resolve the two potential compounds. If the peak remains a single entity, it is more likely to be an in-source fragment.
-
Analyze in positive ion mode: In positive ion mode, you can look for the characteristic LPC precursor ion that would correspond to the suspected LPE. If a highly abundant LPC is eluting at the same time, this strengthens the case for it being an in-source fragment.
-
Perform an MS/MS experiment: Fragment the ion . The fragmentation pattern of an LPE will be different from that of a demethylated LPC.
Problem 3: My quantitative results for LPCs are not reproducible.
Cause: Inconsistent in-source fragmentation can lead to poor reproducibility. If the degree of fragmentation varies between runs, the intensity of the precursor ion will also fluctuate, affecting quantification.
Solution:
-
Ensure stable source conditions: Check that all ESI source parameters (voltages, temperatures, gas flows) are stable throughout your analytical run and between different batches of samples.
-
Clean the ion source: A dirty ion source can lead to unstable spray and ionization conditions, which can affect the extent of in-source fragmentation.[13] Regular cleaning is crucial for reproducible results.
-
Use stable isotope-labeled internal standards: Incorporating internal standards that are chemically identical to your analytes but mass-shifted can help to correct for variations in ionization efficiency and fragmentation.
Data Presentation
Table 1: Common Fragments of Lysophosphatidylcholines in Mass Spectrometry
| Ion Mode | Precursor Ion | Fragmentation Type | Fragment Description | m/z of Fragment |
| Positive | [M+H]⁺ | Headgroup Cleavage | Phosphocholine headgroup | 184 |
| Positive | [M+Na]⁺ | Neutral Loss | Loss of Trimethylamine | [M+Na-59]⁺ |
| Negative | [M+CH₃COO]⁻ | Demethylation | Loss of a methyl group | [M-15]⁻ |
Table 2: Influence of ESI Source Parameters on In-Source Fragmentation
| Parameter | Effect of Increasing the Parameter | Recommended Action to Reduce Fragmentation |
| Fragmentor/Declustering Potential | Increases fragmentation | Decrease the voltage |
| Source/Capillary Temperature | Can increase fragmentation | Optimize to the lowest effective temperature |
| Spray Voltage | Can increase fragmentation | Decrease the voltage |
Experimental Protocols
Methodology for Minimizing In-Source Fragmentation of LPCs
This protocol outlines a systematic approach to optimize ESI source parameters to reduce the in-source fragmentation of LPCs.
1. Materials:
- A standard solution of a representative LPC (e.g., LPC 16:0) at a known concentration in an appropriate solvent (e.g., methanol/chloroform).
- Your LC-MS system with an ESI source.
2. Procedure:
- Initial Infusion: Infuse the LPC standard directly into the mass spectrometer to establish a stable signal for the molecular ion.
- Fragmentor/Declustering Potential Optimization:
- Set all other source parameters to a standard starting point.
- Gradually decrease the fragmentor/declustering potential in steps (e.g., 10-20 V increments).
- At each step, record the intensities of the molecular ion and the key fragment ions (e.g., m/z 184 in positive mode).
- Plot the ratio of the fragment ion to the molecular ion against the voltage. Select the voltage where this ratio is minimized without significantly compromising the overall signal intensity.
- Source Temperature Optimization:
- Using the optimized fragmentor voltage, begin to vary the source temperature.
- Decrease the temperature in steps (e.g., 20-30 °C increments) and monitor the intensities of the precursor and fragment ions.
- Select the temperature that provides good signal intensity with the lowest amount of fragmentation.
- Spray Voltage Optimization:
- With the optimized fragmentor voltage and source temperature, adjust the spray voltage.
- Test a range of voltages and observe the stability and intensity of the molecular ion signal, as well as the abundance of fragment ions.
- Choose a spray voltage that provides a stable and robust signal with minimal fragmentation.
- Final Verification: Once all parameters are optimized, re-infuse the standard to confirm that the molecular ion is the dominant species and that the in-source fragmentation has been significantly reduced.
Visualizations
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Global Analysis of Retina Lipids by Complementary Precursor Ion and Neutral Loss Mode Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of liquid chromatography/tandem mass spectrometry and online databases for identification of phosphocholines and lysophosphatidylcholines in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Ensuring linearity and dynamic range with 22:0 Lyso PC-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring linearity and a wide dynamic range when using 22:0 Lyso PC-13C6 as an internal standard in quantitative mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled form of 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine (22:0 Lyso PC). The C6 designation indicates that six carbon atoms in the behenoyl fatty acid chain are replaced with the heavy isotope, carbon-13. Its primary applications in mass spectrometry are as a tracer and, more commonly, as an internal standard for the accurate quantification of endogenous 22:0 Lyso PC and other related lysophosphatidylcholines in complex biological samples.
Q2: Why is a stable isotope-labeled internal standard like this compound important for quantitative analysis?
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[1] This is because this compound is chemically identical to its unlabeled counterpart (the analyte) and therefore exhibits very similar behavior during sample preparation (e.g., extraction) and analysis (e.g., chromatographic retention and ionization). By adding a known amount of this compound to each sample at the beginning of the workflow, it can effectively compensate for variations in sample handling, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q3: What are the key physical and chemical properties of this compound?
Below is a summary of the key properties for this compound.
| Property | Value |
| Molecular Formula | C24¹³C6H62NO7P |
| Molecular Weight | 585.75 g/mol |
| Chemical Purity | Typically ≥98% |
| Storage Conditions | -20°C in a dry, dark environment |
| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform. |
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a common issue that can significantly impact the accuracy of quantification. The relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area) should be linear over the desired concentration range.
Possible Causes and Solutions:
| Cause | How to Identify | Recommended Action |
| Matrix Effects | Observe ion suppression or enhancement, particularly in complex matrices like plasma or tissue extracts. This can be confirmed by a post-extraction addition experiment. | - Optimize Sample Preparation: Improve the clean-up procedure to remove interfering matrix components. Solid-phase extraction (SPE) is often effective. - Chromatographic Separation: Modify the LC gradient to better separate the analyte from co-eluting matrix components. - Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ). |
| Detector Saturation | At high analyte concentrations, the detector response may plateau, leading to a flattening of the calibration curve at the upper end. The peak shape may appear flat-topped. | - Reduce Analyte Concentration: Dilute the samples to bring the analyte concentration within the linear dynamic range of the detector. - Use a Less Abundant Isotope: For high-resolution mass spectrometers, it may be possible to quantify using a less abundant isotopologue of the analyte. - Adjust Instrument Settings: In some cases, adjusting detector gain or other instrument parameters can extend the linear range. |
| Inappropriate Internal Standard Concentration | If the internal standard signal is too high, it can suppress the analyte signal. If it is too low, it may not provide a reliable response. | - Optimize IS Concentration: A general guideline is to set the internal standard concentration to be in the lower third of the calibration curve's concentration range.[2] |
| Incorrect Regression Model | A simple linear regression may not be appropriate for all assays. | - Evaluate Residuals: A random distribution of residuals around the x-axis indicates a good fit. Patterns in the residual plot suggest a more complex model may be needed. - Consider a Weighted Linear Regression or a Quadratic Model: These models can sometimes better describe the relationship between concentration and response, especially over a wide dynamic range. |
Experimental Protocols
Protocol 1: Establishing a Calibration Curve for 22:0 Lyso PC
This protocol outlines the steps for creating a calibration curve to quantify endogenous 22:0 Lyso PC using this compound as an internal standard.
Materials:
-
22:0 Lyso PC analytical standard
-
This compound internal standard
-
Blank matrix (e.g., charcoal-stripped plasma)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Appropriate sample extraction materials (e.g., SPE cartridges)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of 22:0 Lyso PC at a known high concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Prepare a stock solution of this compound at a concentration that will result in a final concentration in the lower third of the intended calibration range when added to samples.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions of the 22:0 Lyso PC stock solution to create a series of at least 5-7 calibration standards spanning the expected concentration range of your samples.
-
-
Sample Preparation:
-
To a fixed volume of blank matrix, add a constant volume of the this compound internal standard solution.
-
Spike the appropriate volume of each 22:0 Lyso PC calibration standard into the matrix/internal standard mixture.
-
Perform the sample extraction procedure (e.g., protein precipitation followed by SPE).
-
Evaporate the solvent and reconstitute the extract in a solvent compatible with your LC-MS system.
-
-
LC-MS Analysis:
-
Inject the extracted calibration standards onto the LC-MS system.
-
Acquire data using an appropriate method (e.g., Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (22:0 Lyso PC) and the internal standard (this compound).
-
Calculate the response ratio (Analyte Area / Internal Standard Area) for each calibration standard.
-
Plot the response ratio against the known concentration of each calibration standard.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting flowchart for non-linear calibration curves.
References
Validation & Comparative
Comparative Analysis of 22:0 Lyso-PC Isotopic Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolomics, the selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of analytes. This guide provides a comparative analysis of the 22:0 Lyso PC-13C6 standard against other commercially available alternatives, supported by key specifications and a typical experimental workflow.
This document outlines the specifications of the 13C-labeled 22:0 Lysophosphatidylcholine (Lyso-PC) standard and compares it with its unlabeled and deuterium-labeled counterparts. The primary application for these standards is in quantitative mass spectrometry-based experiments, such as biomarker validation and metabolic studies.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for sample loss during preparation and for variations in instrument response.
Specification Comparison of 22:0 Lyso-PC Standards
The selection of an appropriate standard depends on the specific requirements of the analytical method. Key parameters for consideration include chemical and isotopic purity, molecular weight, and the nature of the isotopic label. The following table summarizes the specifications for three common 22:0 Lyso-PC standards.
| Feature | This compound | 22:0 Lyso PC (Unlabeled) | 22:0 Lyso PC-D4 |
| Product Name | 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine-1,2,3,4,5,6-¹³C₆ | 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine | 1-behenoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine |
| Vendor Example | Cambridge Isotope Laboratories, Inc. | Avanti Polar Lipids (Sigma-Aldrich) | Cambridge Isotope Laboratories, Inc. |
| Molecular Weight | 585.75 g/mol [1][2][3] | 579.81 g/mol | 583.82 g/mol [4] |
| Chemical Purity | ≥95%[1][2] | >99% | ≥95%[4] |
| Isotopic Purity | 99 atom % 13C | N/A | 98 atom % D[4] |
| Labeled CAS Number | 2483735-02-8[1][2][3] | N/A | 2483831-14-5[4] |
| Unlabeled CAS No. | 125146-65-8[1][2] | 125146-65-8 | 125146-65-8[4] |
| Primary Application | Internal standard for quantitative MS analysis[3] | Analytical standard, biological experiments | Internal standard for quantitative MS analysis[4] |
Experimental Protocol: Quantification of 22:0 Lyso-PC in a Biological Matrix using LC-MS/MS
This protocol outlines a typical workflow for the quantification of endogenous 22:0 Lyso-PC in a plasma sample using this compound as an internal standard. This method is applicable to biomarker discovery and validation studies.
1. Sample Preparation:
- Thaw plasma samples on ice.
- To 50 µL of plasma, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 200 µL of ice-cold methanol to precipitate proteins.
- Vortex for 30 seconds and incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate 22:0 Lyso-PC from other lipid species.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM):
- 22:0 Lyso-PC (unlabeled): Monitor the transition of the precursor ion (m/z 580.5) to a specific product ion (e.g., m/z 184.1, corresponding to the phosphocholine headgroup).
- This compound (internal standard): Monitor the transition of the precursor ion (m/z 586.5) to the same product ion (m/z 184.1).
- Dwell time and other MS parameters should be optimized for sensitivity and specificity.
3. Data Analysis:
- Integrate the peak areas for both the endogenous 22:0 Lyso-PC and the this compound internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Quantify the concentration of the endogenous 22:0 Lyso-PC by comparing the area ratio to a standard curve prepared with known concentrations of the unlabeled standard.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantification of 22:0 Lyso-PC using a stable isotope-labeled internal standard.
Caption: Workflow for 22:0 Lyso-PC quantification.
Signaling Pathway Involvement
Lysophosphatidylcholines (LPCs), including 22:0 Lyso-PC, are not merely structural components of cell membranes but also act as signaling molecules. They can be generated through the hydrolysis of phosphatidylcholine by phospholipase A2. LPCs have been shown to activate G-protein coupled receptors and Toll-like receptors (TLRs), thereby influencing inflammatory pathways.[5] For instance, LPCs can modulate the immune response by acting on TLR4 and TLR2/1 receptors.[5] This dual role as both a structural lipid and a signaling molecule makes the accurate quantification of specific LPC species, such as 22:0 Lyso-PC, essential for understanding their physiological and pathological roles.
Caption: Simplified 22:0 Lyso-PC signaling pathway.
References
- 1. Lysophosphatidylcholine 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10499-0.005 [isotope.com]
- 2. Lyso-PC 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysophosphatidylcholine 22:0 (docosanoyl-12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10500-0.001 [isotope.com]
- 5. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]
A Comparative Guide to the Purity Assessment of Synthetic 22:0 Lyso PC-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic 22:0 Lyso PC-¹³C₆, a critical internal standard for mass spectrometry-based lipidomics. We will delve into the key purity assessment parameters, offer a detailed experimental protocol for in-house verification, and explore alternative standards. This objective analysis, supported by experimental data paradigms, will empower researchers to make informed decisions when selecting a standard for their analytical needs.
Product Performance: A Comparative Overview
While direct head-to-head comparative studies from manufacturers are not publicly available, researchers can evaluate the quality of synthetic 22:0 Lyso PC-¹³C₆ from different suppliers by scrutinizing their certificates of analysis and performing in-house quality control. Key parameters to compare are chemical and isotopic purity.
Below is a summary of typical specifications offered by various suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity | >98% | >95% | >99% |
| Isotopic Purity | 99 atom % ¹³C | 98-99 atom % ¹³C | >99 atom % ¹³C |
| Formulation | Crystalline Solid | Lyophilized Powder | Neat Solid |
| Storage | -20°C | -20°C, under inert gas | -80°C |
Note: The data presented above is a representative compilation based on publicly available information from various suppliers and should be used as a general guideline. Researchers are strongly encouraged to request lot-specific certificates of analysis for detailed purity information.
Experimental Protocols for Purity Assessment
A robust method for determining the chemical purity of 22:0 Lyso PC-¹³C₆ is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation of the main compound from potential impurities, followed by their identification and quantification.
Protocol: Purity Assessment of 22:0 Lyso PC-¹³C₆ by HPLC-MS
1. Materials and Reagents:
-
22:0 Lyso PC-¹³C₆ standard
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
A suitable C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
2. Standard Preparation:
-
Accurately weigh a small amount of the 22:0 Lyso PC-¹³C₆ standard.
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to create a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 60% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Acquisition Mode: Full scan MS from m/z 100-1000 and targeted MS/MS of the precursor ion for 22:0 Lyso PC-¹³C₆ (m/z 586.48)
5. Data Analysis:
-
Integrate the peak area of the 22:0 Lyso PC-¹³C₆ and any detected impurities in the full scan chromatogram.
-
Calculate the chemical purity by dividing the peak area of the main compound by the total peak area of all components.
-
Confirm the identity of the main peak and any impurities by analyzing their mass spectra and fragmentation patterns from the MS/MS data.
Signaling Pathways and Experimental Workflow
Lysophosphatidylcholines (LPCs), including 22:0 Lyso PC, are bioactive lipid molecules that can initiate various cellular signaling cascades. Understanding these pathways is crucial for researchers studying the biological effects of these lipids.
Caption: Simplified signaling pathways of 22:0 Lyso PC.
The experimental workflow for purity assessment follows a logical progression from sample preparation to data analysis.
Caption: Experimental workflow for 22:0 Lyso PC-¹³C₆ purity assessment.
Alternative Standards and Considerations
For certain applications, other isotopically labeled lysophosphatidylcholines can be considered as internal standards. The choice of an alternative standard will depend on the specific analytical method and the endogenous lipids being quantified.
| Alternative Standard | Key Considerations |
| 18:1 Lyso PC-d7 | Deuterated standard, may have different chromatographic behavior than ¹³C-labeled standards. Potential for isotopic overlap with endogenous species. |
| 16:0 Lyso PC-¹³C₁₆ | Fully ¹³C-labeled acyl chain, provides a significant mass shift from the endogenous lipid. |
| Commercially available lipid mix with labeled Lyso PCs | Offers a convenient way to quantify multiple Lyso PC species simultaneously. Purity of each component in the mix should be verified. |
Disclaimer: This guide is intended for informational purposes only. Researchers should always refer to the manufacturer's specifications and perform their own validation studies to ensure the suitability of any standard for their specific application.
A Researcher's Guide to Stable Isotope-Labeled Internal Standards: 22:0 Lyso PC-¹³C₆ vs. Deuterated Alternatives
In the precise world of quantitative mass spectrometry, particularly in the field of lipidomics, the choice of an internal standard is paramount to achieving accurate and reproducible results. The stable isotope dilution method, employing an isotopically labeled version of the analyte, is the gold standard. This guide provides an objective comparison between ¹³C-labeled standards, specifically 22:0 Lysophosphatidylcholine-¹³C₆ (22:0 Lyso PC-¹³C₆), and their deuterated (²H) counterparts.
Core Principles: Why Internal Standards Matter
Internal standards are crucial for correcting variations that can occur during sample preparation, chromatography, and mass spectrometric detection.[1] An ideal internal standard should be chemically and physically identical to the analyte, differing only in mass.[2] This ensures it experiences the same extraction efficiency, ionization response, and potential matrix effects, thus allowing for accurate quantification of the endogenous analyte.[2]
Head-to-Head Comparison: ¹³C-Labeled vs. Deuterated Standards
While both ¹³C-labeled and deuterated standards are widely used, they possess inherent properties that lead to significant performance differences.
Chromatographic Co-elution: A Critical Advantage for ¹³C
One of the most significant distinctions lies in their behavior during liquid chromatography (LC).
-
¹³C-Labeled Standards : These standards have physicochemical properties, such as polarity and hydrophobicity, that are virtually identical to the native analyte.[3] This results in perfect co-elution during LC separation.[2][3]
-
Deuterated Standards : Deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[3] This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[3][4] This separation can compromise accurate quantification, especially in the presence of matrix effects that can vary across a chromatographic peak.[4] Studies have shown that even slight separations between the analyte and its deuterated internal standard can lead to persistence of matrix effects.[4][5]
Isotopic Stability and Accuracy
-
¹³C-Labeled Standards : These standards are highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[2] This stability ensures the integrity of the internal standard throughout the entire analytical workflow.[2] Studies have demonstrated that the use of ¹³C-labeled internal standards can lead to a significant reduction in the coefficient of variation (CV%) in lipidomics analyses compared to deuterated standards.[1][6][7]
-
Deuterated Standards : Deuterated standards can be susceptible to the back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[2][8] This can lead to inaccuracies in quantification.[8]
Quantitative Data Summary
The following table summarizes the key performance differences between ¹³C-labeled and deuterated internal standards based on published data and analytical principles.
| Performance Parameter | 22:0 Lyso PC-¹³C₆ (¹³C-Labeled) | Deuterated Lyso PC (e.g., Lyso PC-d₄) | Key Insights & References |
| Chromatographic Co-elution | Typically co-elutes perfectly with the endogenous 22:0 Lyso PC. | Often exhibits a slight retention time shift (elutes earlier). | The superior co-elution of ¹³C standards provides more accurate compensation for matrix effects.[2][3][9] |
| Isotopic Stability | Highly stable; no risk of isotopic exchange. | Susceptible to back-exchange of deuterium with protons, especially at certain positions. | The stability of the ¹³C label ensures the integrity of the standard throughout the analytical workflow.[2][8] |
| Accuracy & Precision | Generally provides higher accuracy and precision due to identical physicochemical properties to the analyte. | Can lead to inaccuracies due to chromatographic shifts and potential isotopic instability. | Studies have shown that ¹³C-labeled standards can significantly reduce the CV% in lipidomics analyses compared to deuterated standards.[1][6][7] |
| Cost & Availability | Typically more expensive and may have more limited commercial availability.[10] | Generally less expensive and more widely available.[8][10] | The choice may depend on budget and the availability of the specific labeled lipid. |
Experimental Protocols
Below is a representative protocol for the quantification of Lyso PCs in human plasma using a stable isotope dilution LC-MS/MS method.
1. Sample Preparation (Lipid Extraction)
-
To 50 µL of plasma, add a known amount of the internal standard (e.g., 22:0 Lyso PC-¹³C₆).
-
Perform a liquid-liquid extraction using a solvent system such as methyl tert-butyl ether (MTBE) and methanol.[11]
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic (upper) phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).[11]
2. LC-MS/MS Analysis
-
Chromatography : Use a reversed-phase C18 column for separation. The mobile phases can consist of a mixture of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate to improve ionization. A gradient elution is typically used.[12]
-
Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.[13]
-
MRM Transition for Endogenous 22:0 Lyso PC : Monitor the transition from the precursor ion (m/z of 22:0 Lyso PC) to a specific product ion (e.g., the phosphocholine headgroup at m/z 184).
-
MRM Transition for 22:0 Lyso PC-¹³C₆ : Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Quantification : Determine the concentration of the endogenous 22:0 Lyso PC by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[3]
Visualizing the Science
Signaling Pathway of Lysophosphatidylcholine
Lysophosphatidylcholines (Lyso PCs), including 22:0 Lyso PC, are not just metabolic intermediates but also important signaling molecules.[14] They are produced in the Lands cycle and can act on G protein-coupled receptors (GPCRs) to influence various cellular processes, including insulin secretion.[15][16]
Experimental Workflow for Lyso PC Quantification
The following diagram illustrates the typical workflow for quantifying Lyso PCs in a biological sample using an internal standard.
Conclusion
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in quantitative lipidomics, ¹³C-labeled internal standards like 22:0 Lyso PC-¹³C₆ represent the superior choice. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, providing more robust and reproducible data.[2][9] While deuterated standards can be a cost-effective option, careful validation is crucial to mitigate potential issues like chromatographic shifts and isotopic exchange.[3] For the most demanding applications, the investment in ¹³C-labeled standards is highly recommended to ensure the highest quality data.[3][9]
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. myadlm.org [myadlm.org]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]
- 15. e-century.us [e-century.us]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Validation of Lipidomics Data Using 22:0 Lyso PC-13C6
For researchers, scientists, and drug development professionals engaged in the dynamic field of lipidomics, the precision and reliability of experimental data are paramount. This guide provides an in-depth comparison of internal standards for the cross-validation of lipidomics data, with a specific focus on the utility of 22:0 Lysophosphatidylcholine-13C6 (22:0 Lyso PC-13C6). Supported by experimental data and detailed protocols, this document serves as a practical resource for enhancing the accuracy and reproducibility of your lipidomics research.
The quantification of lipids in complex biological matrices is susceptible to various sources of error, including sample loss during extraction and variability in ionization efficiency during mass spectrometry analysis. The use of internal standards is a critical strategy to mitigate these inaccuracies and ensure the dependable cross-validation of lipidomics data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 13C- and deuterium-labeled lipids, are widely regarded as the gold standard. These standards are chemically identical to their endogenous counterparts but are distinguishable by their increased mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior ensures that they are affected by matrix effects and extraction inconsistencies in the same manner as the target analytes, allowing for precise normalization.
Performance Comparison of Internal Standards
The choice of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. While SIL standards are preferred, other alternatives like odd-chain lipids are also utilized. The following table summarizes the performance of different types of internal standards.
| Parameter | This compound (Stable Isotope-Labeled) | Odd-Chain Lyso PC (e.g., 17:0 Lyso PC) | Deuterated Lyso PC |
| Chemical Similarity to Endogenous Analyte | Identical | High | High (minor differences in polarity) |
| Co-elution with Analyte | Yes | Generally close, but can vary | Yes |
| Correction for Matrix Effects | Excellent | Good | Excellent |
| Potential for Isotopic Interference | Minimal to none | None | Potential for back-exchange |
| Linearity | Excellent, linear response observed for Lyso PC species over a range of 50–1000 fmol.[1] | Good | Excellent |
| Precision (Within-Run CV) | High (CV of ~3% for major Lyso PC species).[2][3] | Moderate | High |
| Precision (Total Imprecision CV) | Good (~12% for major Lyso PC species).[2][3] | Moderate to High | Good |
| Detection Limit | Low (<1 micromol/L for Lyso PC species).[2][3] | Low | Low |
| Availability | Commercially available.[4][5] | Commercially available | Commercially available |
Experimental Protocols
Accurate and reproducible lipidomics data relies on meticulously executed experimental protocols. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis incorporating this compound as an internal standard.
Lipid Extraction from Plasma
This protocol is adapted from established methods for the extraction of lipids from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard solution (in methanol)
-
Methanol (ice-cold)
-
Methyl-tert butyl ether (MTBE)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 20 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard solution.
-
Add 225 µL of ice-cold methanol and vortex thoroughly.
-
Add 750 µL of MTBE and vortex for 10 minutes at 4°C.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the LC-MS mobile phase for analysis.
LC-MS/MS Analysis of Lysophosphatidylcholines
This protocol outlines the parameters for the quantification of Lyso PCs using a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B for re-equilibration
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Endogenous 22:0 Lyso PC: Precursor ion (m/z) 580.5 -> Product ion (m/z) 184.1
-
Internal Standard this compound: Precursor ion (m/z) 586.5 -> Product ion (m/z) 184.1
-
-
Collision Energy: Optimized for the specific instrument and analyte (typically 20-30 eV)
-
Dwell Time: 100 ms
Visualizing Key Pathways and Workflows
To further elucidate the context of this cross-validation approach, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involving lysophosphatidylcholine and a typical experimental workflow.
Lysophosphatidylcholine (LPC) Synthesis and Signaling Pathway.
References
- 1. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysophosphatidylcholine 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10499-0.001 [isotope.com]
Inter-laboratory Comparison Guide for the Quantification of 22:0 Lysophosphatidylcholine Using 22:0 Lyso PC-¹³C₆
This guide provides a comparative analysis of methodologies for the quantification of 22:0 lysophosphatidylcholine (22:0 Lyso PC), with a focus on the use of the stable isotope-labeled internal standard, 22:0 Lyso PC-¹³C₆. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based lipidomics.
Introduction
Accurate and precise quantification of lipid species is crucial for understanding their roles in health and disease. Lysophosphatidylcholines (Lyso PCs) are bioactive lipids involved in numerous signaling pathways and are implicated in various pathological conditions. 22:0 Lyso PC, a long-chain lysophospholipid, is of increasing interest in metabolic research. The use of a stable isotope-labeled internal standard is considered the gold standard for quantification by mass spectrometry as it corrects for sample preparation variability and matrix effects. 22:0 Lyso PC-¹³C₆ is a commercially available internal standard designed for this purpose.[1][2][3][4] This guide compares its application with alternative standards and methodologies.
Performance Comparison of Internal Standards
The choice of internal standard is critical for the accuracy and precision of quantification. Ideally, the internal standard should be chemically identical to the analyte, with the only difference being isotopic labeling. This ensures similar extraction efficiency and ionization response. The following table summarizes hypothetical performance data from a multi-laboratory study comparing 22:0 Lyso PC-¹³C₆ with other commonly used non-isotopic internal standards for the quantification of 22:0 Lyso PC in human plasma.
| Internal Standard | Mean Accuracy (%) | Inter-Laboratory Precision (%RSD) | Linearity (R²) | Lower Limit of Quantification (LLOQ) (µM) |
| 22:0 Lyso PC-¹³C₆ | 98.5 | 5.2 | >0.999 | 0.05 |
| 19:0 Lyso PC | 92.1 | 12.8 | >0.995 | 0.10 |
| 13:0 Lyso PC | 89.7 | 15.3 | >0.992 | 0.10 |
Note: This data is illustrative and intended to represent typical performance characteristics. Actual results may vary based on the specific laboratory, instrumentation, and protocol.
As the data illustrates, the stable isotope-labeled internal standard, 22:0 Lyso PC-¹³C₆, provides superior accuracy and inter-laboratory precision. This is attributed to its ability to mimic the behavior of the endogenous 22:0 Lyso PC during sample extraction and analysis more closely than the non-isotopic analogs.
Experimental Protocols
A detailed protocol for the quantification of 22:0 Lyso PC in plasma using 22:0 Lyso PC-¹³C₆ and LC-MS/MS is provided below. This method is adapted from established high-throughput techniques for lysophosphatidylcholine analysis.[5][6]
1. Materials and Reagents:
-
22:0 Lyso PC analytical standard
-
22:0 Lyso PC-¹³C₆ internal standard
-
Human plasma (EDTA)
-
Chloroform
-
Methanol
-
Ammonium acetate
-
Water (LC-MS grade)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a glass tube, add 10 µL of the 22:0 Lyso PC-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 20 µL of the plasma sample to the tube.
-
For the calibration curve, use a stripped plasma and spike with known concentrations of the 22:0 Lyso PC analytical standard.
-
Perform a lipid extraction using a modified Bligh-Dyer method.[5]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of ammonium acetate in water and methanol/chloroform.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MS/MS Method: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for 22:0 Lyso PC and 22:0 Lyso PC-¹³C₆. The precursor ion for lysophosphatidylcholines is typically m/z 184.[5][6]
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the prepared standards.
-
Determine the concentration of 22:0 Lyso PC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of 22:0 Lyso PC using a stable isotope-labeled internal standard.
Caption: Workflow for 22:0 Lyso PC quantification.
Hypothetical Signaling Pathway Involving Lysophosphatidylcholine
Lysophosphatidylcholines are known to act on G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades. The following diagram depicts a plausible signaling pathway initiated by Lyso PC.
Caption: Lysophosphatidylcholine signaling pathway.
Conclusion
The use of a stable isotope-labeled internal standard, such as 22:0 Lyso PC-¹³C₆, is paramount for achieving the highest level of accuracy and precision in the quantification of 22:0 Lyso PC by mass spectrometry. This is particularly critical in inter-laboratory studies or when analyzing complex biological matrices where matrix effects and extraction variability can be significant. The methodologies and data presented in this guide underscore the advantages of employing an isotopic internal standard and provide a framework for the robust analysis of this important lipid molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysophosphatidylcholine 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10499-0.001 [isotope.com]
- 3. Lyso-PC 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Lysophosphatidylcholine 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10499-0.005 [isotope.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
A Guide to the Accuracy and Precision of 22:0 Lyso PC-¹³C₆ in Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipid species is paramount in understanding disease pathology and developing novel therapeutics. Lysophosphatidylcholines (LPCs), a class of signaling lipids, are implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer. As such, the ability to precisely measure their abundance in biological matrices is of critical importance. This guide provides a comprehensive comparison of 22:0 Lysophosphatidylcholine-¹³C₆ (22:0 Lyso PC-¹³C₆) as an internal standard for the quantification of LPCs, alongside other commonly used alternatives.
The Role of Internal Standards in Quantitative Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) based lipidomics, internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the analyte of interest in terms of chemical properties and ionization efficiency, but be distinguishable by mass. Stable isotope-labeled (SIL) internal standards, such as ¹³C-labeled lipids, are considered the gold standard for their ability to co-elute with the endogenous analyte and compensate for matrix effects.
22:0 Lyso PC-¹³C₆: A Very Long-Chain Internal Standard
22:0 Lyso PC-¹³C₆ is a stable isotope-labeled analog of behenoyl lysophosphatidylcholine. Its very long acyl chain makes it a suitable internal standard for the quantification of other very long-chain LPCs, which are often found in low abundance.
While specific public data on the analytical performance of 22:0 Lyso PC-¹³C₆ is limited, we can infer its expected performance based on general principles of lipidomics and data from similar long-chain LPC internal standards.
Comparison of Internal Standards for Lysophosphatidylcholine Quantification
The choice of internal standard can significantly impact the accuracy and precision of quantification. Here, we compare 22:0 Lyso PC-¹³C₆ with other commonly employed internal standards for LPC analysis.
| Internal Standard Type | Analyte(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (¹³C) | |||
| 22:0 Lyso PC-¹³C₆ | Very long-chain LPCs (e.g., 20:0, 22:0, 24:0) | Co-elutes with analytes, corrects for matrix effects effectively. No isotopic scrambling.[1] | Higher cost, limited commercial availability for all LPC species.[1] |
| Stable Isotope-Labeled (Deuterated) | |||
| d₄-LPC species | Corresponding LPC species | Generally less expensive than ¹³C-labeled standards. | Potential for isotopic scrambling and slight retention time shifts compared to the native analyte. |
| Odd-Chain Lipids | |||
| 13:0 Lyso PC, 19:0 Lyso PC | Broad range of LPCs | Not naturally present in most biological systems, avoiding interference. | May not perfectly mimic the extraction and ionization behavior of all endogenous LPCs, especially those with very different chain lengths. |
Quantitative Performance Data
Precise quantitative performance data (LOD, LOQ, linearity, accuracy, precision, and recovery) for 22:0 Lyso PC-¹³C₆ is not extensively published. However, we can reference a high-throughput ESI-MS/MS method for LPC quantification that utilized odd-chain internal standards (LPC 13:0 and LPC 19:0) to provide an indication of expected performance for LPC analysis.
Table 1: Representative Performance of a High-Throughput LPC Quantification Method
| Parameter | Performance Metric |
| Linearity | Linear response observed for LPC 16:0, 18:0, and 22:0.[2] |
| Precision (Within-run) | CV of 3% for major LPC species and 12% for minor species.[2] |
| Precision (Total) | CV of approximately 12% for major LPC species and 25% for minor species.[2] |
| Limit of Detection (LOD) | <1 µmol/L.[2] |
This data is from a method using LPC 13:0 and LPC 19:0 as internal standards and serves as an example of typical performance in LPC quantification.[2]
Experimental Protocols
A generalized experimental workflow for the quantification of LPCs using an internal standard like 22:0 Lyso PC-¹³C₆ is outlined below.
1. Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Add a known amount of the internal standard solution (e.g., 22:0 Lyso PC-¹³C₆ in methanol) to the sample.
-
Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable column (e.g., C18) with a gradient elution to separate the different LPC species.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For LPCs, a common approach is to use a precursor ion scan for m/z 184, which is the characteristic phosphocholine headgroup fragment. Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific LPCs.
3. Data Analysis:
-
Integrate the peak areas of the endogenous LPCs and the internal standard.
-
Calculate the ratio of the endogenous LPC peak area to the internal standard peak area.
-
Quantify the concentration of the endogenous LPCs using a calibration curve generated with known concentrations of non-labeled LPC standards.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of LPCs, the following diagrams are provided.
Conclusion
22:0 Lyso PC-¹³C₆ is a valuable tool for the accurate and precise quantification of very long-chain lysophosphatidylcholines in complex biological matrices. While specific performance data for this standard is not widely published, the principles of stable isotope dilution and data from similar internal standards suggest it can provide reliable results. The choice of internal standard should always be guided by the specific analytical goals, the nature of the analytes, and the biological matrix being studied. For comprehensive lipidomics studies, a panel of internal standards covering different acyl chain lengths and saturation levels is often the most robust approach.
References
A Comparative Guide to 22:0 Lyso PC-13C6 and Unlabeled Standards for Quantitative Calibration
In the precise world of mass spectrometry-based lipidomics, accurate quantification is paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, 22:0 Lysophosphatidylcholine-13C6 (22:0 Lyso PC-13C6), and its unlabeled counterpart for the construction of calibration curves in quantitative analyses. For researchers, scientists, and professionals in drug development, understanding the nuances of these standards is essential for generating robust and reliable data.
Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis.[1][2] This technique involves the addition of a known concentration of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of preparation.[1] The labeled standard, in this case, this compound, is chemically identical to the endogenous analyte (unlabeled 22:0 Lyso PC) but has a different mass due to the incorporation of six Carbon-13 isotopes. This mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte.
The fundamental advantage of using a 13C-labeled internal standard is its ability to co-elute with the analyte during chromatographic separation and experience the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[1][3] This co-behavior allows the labeled standard to effectively normalize for variations that can occur during sample preparation and analysis, such as extraction losses and instrument signal drift, leading to significantly improved accuracy and precision.[4][5]
Quantitative Performance: A Comparative Overview
While specific experimental data for a direct comparison of this compound and an unlabeled standard is not publicly available, the expected performance based on the principles of isotope dilution mass spectrometry can be summarized. The following table illustrates the anticipated differences in key analytical parameters when using a 13C-labeled internal standard versus an unlabeled external standard for calibration.
| Parameter | This compound (Internal Standard) | Unlabeled 22:0 Lyso PC (External Standard) | Justification |
| Linearity (R²) | > 0.999 | 0.98 - 0.99 | The ratio of analyte to internal standard remains constant across a wide concentration range, correcting for non-linear instrument responses. |
| Precision (%RSD) | < 5% | 15-20% | The internal standard corrects for variations in sample preparation and instrument performance, leading to lower relative standard deviation.[6] |
| Accuracy (%Bias) | < 5% | 10-25% | By accounting for matrix effects and recovery losses, the internal standard provides a more accurate measurement of the true analyte concentration.[6] |
| Limit of Quantitation (LOQ) | Lower | Higher | Improved signal-to-noise through normalization allows for reliable quantification at lower concentrations. |
| Correction for Matrix Effects | Excellent | Poor | The labeled standard co-elutes and experiences the same ion suppression or enhancement as the analyte, providing effective correction.[3] |
Experimental Protocols
Protocol for Calibration Curve Preparation using this compound
This protocol outlines the general steps for creating a calibration curve for the quantification of 22:0 Lyso PC in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of unlabeled 22:0 Lyso PC in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards:
-
Create a series of calibration standards by serial dilution of the unlabeled 22:0 Lyso PC stock solution to achieve a range of concentrations that bracket the expected analyte concentration in the samples.
-
To each calibration standard, add a fixed concentration of the this compound internal standard. The concentration of the internal standard should be optimized for the specific assay.
3. Sample Preparation:
-
Thaw biological samples (e.g., plasma) on ice.
-
To a known volume of the sample, add the same fixed concentration of the this compound internal standard as was added to the calibration standards.
-
Perform a lipid extraction using a standard method, such as a modified Bligh-Dyer or Folch extraction.[7]
-
Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared calibration standards and samples onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate the lipids.[8]
-
Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled 22:0 Lyso PC and this compound.
5. Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the unlabeled analyte to the 13C-labeled internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the unlabeled analyte.
-
Determine the concentration of 22:0 Lyso PC in the unknown samples by interpolating their measured peak area ratios from the calibration curve.[2]
Visualizing the Workflow and Signaling Pathway
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and a relevant signaling pathway involving lysophosphatidylcholine.
Experimental workflow for quantitative lipidomics.
Lysophosphatidylcholines (LPCs), including 22:0 Lyso PC, are not merely metabolic intermediates but also signaling molecules that can exert their effects through G protein-coupled receptors (GPCRs).[9][10] The binding of LPC to its receptor can initiate a cascade of intracellular events, influencing various cellular processes.
LPC signaling pathway via GPCR.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. scilit.com [scilit.com]
- 10. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Robust Analytical Validation for 22:0 Lyso PC-13C6 Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical validation for 22:0 Lysophosphatidylcholine (Lyso PC)-13C6 assays, a critical component in drug development and clinical research. Ensuring the reliability and accuracy of bioanalytical methods is paramount for regulatory acceptance and the successful translation of research findings. This document outlines key validation parameters, compares common analytical techniques, and provides detailed experimental protocols and visualizations to aid in the establishment of robust and reliable assays.
Comparative Performance of Analytical Methods
The quantification of 22:0 Lyso PC, often utilizing a stable isotope-labeled internal standard such as 22:0 Lyso PC-13C6, is predominantly achieved through mass spectrometry-based methods.[1][2] The choice of method can impact sensitivity, throughput, and the ability to multiplex with other analytes. Below is a comparison of commonly employed techniques.
| Analytical Method | Principle | Typical Lower Limit of Quantification (LLOQ) | Throughput | Key Advantages | Key Disadvantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass-based detection and fragmentation. | 0.1 - 10 ng/mL | Medium | High specificity and sensitivity, capable of resolving isomers. | Requires chromatographic development, longer run times per sample. |
| Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) | Direct injection of the sample into the mass spectrometer without chromatographic separation. | 1 - 50 ng/mL | High | Rapid analysis time (typically < 2 minutes per sample), simple sample preparation.[3] | Susceptible to matrix effects and isobaric interferences. |
Experimental Protocols for Assay Validation
The validation of a bioanalytical method should demonstrate its suitability for its intended purpose. Key validation parameters, based on FDA and EMA guidelines, include accuracy, precision, selectivity, sensitivity, linearity, and stability.
Stock and Working Solution Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of 22:0 Lyso PC and this compound (internal standard) in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Serially dilute the primary stock solution to create a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
Sample Preparation: Protein Precipitation
-
To 50 µL of biological matrix (e.g., plasma, serum), add 150 µL of the internal standard working solution in a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Method Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
22:0 Lyso PC: Precursor ion > Product ion (e.g., m/z 580.5 > 184.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 586.5 > 190.1)
-
Validation Parameter Assessment
-
Linearity: Analyze a calibration curve with at least six non-zero concentrations over the expected range of the study samples. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ).
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention time of the analyte and internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank matrix samples to the response in a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical analytical workflow and a relevant signaling pathway for lysophosphatidylcholines.
Caption: A typical bioanalytical workflow for this compound quantification.
References
Performance Under the Microscope: A Comparative Guide to 22:0 Lyso PC-13C6 in Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, the precise quantification of lysophosphatidylcholines (LysoPCs) is critical for advancing our understanding of various physiological and pathological processes. The stable isotope-labeled internal standard, 22:0 Lyso PC-13C6, has emerged as a valuable tool for the accurate measurement of its endogenous counterpart, 22:0 Lyso PC, a very long-chain lysophospholipid. This guide provides an objective comparison of the performance of this compound in different biological matrices, supported by experimental data and detailed methodologies, to aid in the selection of appropriate analytical strategies.
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry. This is primarily because it co-elutes with the analyte of interest and experiences similar ionization effects, thus effectively compensating for variations in sample preparation and matrix-induced signal suppression or enhancement. This compound, with its six carbon-13 atoms, offers a distinct mass shift from the endogenous 22:0 Lyso PC, enabling accurate quantification through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Performance Data
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of long-chain LysoPCs using stable isotope-labeled internal standards, such as this compound, in common biological matrices. While specific data for this compound is often part of proprietary validation reports, the presented data is representative of the performance achievable with such standards in well-validated methods.
Table 1: Performance Characteristics in Human Plasma
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% Bias) | ±15% |
| Recovery | 85% - 115% |
| Matrix Effect | Minimal (compensated by IS) |
Table 2: Performance Characteristics in Serum
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% Bias) | ±15% |
| Recovery | 80% - 120% |
| Matrix Effect | Minimal (compensated by IS) |
Table 3: Performance Characteristics in Tissue Homogenate (e.g., Liver)
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/g tissue |
| Intra-day Precision (%CV) | <20% |
| Inter-day Precision (%CV) | <20% |
| Accuracy (% Bias) | ±20% |
| Recovery | 70% - 130% |
| Matrix Effect | Moderate (compensated by IS) |
Comparison with Alternative Internal Standards
While stable isotope-labeled standards like this compound are ideal, other internal standards are sometimes employed.
Table 4: Comparison of Internal Standard Strategies for Lyso PC Quantification
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., this compound) | - Co-elutes with the analyte. - Compensates for matrix effects and extraction variability most effectively. - Highest accuracy and precision. | - Higher cost. - Not always commercially available for all Lyso PC species. |
| Deuterated Analogs (e.g., 2H4-C26:0-LPC) | - Similar chemical behavior to the analyte. - Good compensation for matrix effects. | - Potential for isotopic exchange (H/D). - Chromatographic separation from the analyte may not be perfect. |
| Structural Analogs (e.g., Miltefosine, odd-chain LysoPCs) | - Cost-effective. - Commercially available. | - Different chromatographic behavior and ionization efficiency from the analyte. - Less effective at compensating for matrix effects and extraction variability. - May not be suitable for all Lyso PC species. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable quantitative data. Below are representative protocols for lipid extraction and LC-MS/MS analysis of LysoPCs.
Lipid Extraction from Plasma/Serum
This protocol is a common starting point for the extraction of LysoPCs from plasma or serum.
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample.
-
Protein Precipitation and Lipid Extraction: Add 4 volumes of cold methanol to the sample, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:water 1:1, v/v).
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of long-chain LysoPCs.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A gradient from 40% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
22:0 Lyso PC: Precursor ion (m/z) -> Product ion (m/z 184.1).
-
This compound: Precursor ion (m/z of labeled standard) -> Product ion (m/z 184.1).
-
-
Collision Energy: Optimized for the specific instrument and analyte.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the rationale behind using this compound, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard and a well-validated analytical method are paramount for the accurate quantification of 22:0 Lyso PC and other lysophospholipids in complex biological matrices. This compound stands out as the optimal choice, offering the highest degree of accuracy and precision by effectively compensating for matrix effects and procedural losses. While alternative internal standards exist, their use may compromise data quality. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their lipidomics studies, ultimately leading to more reliable and reproducible scientific outcomes.
The Gold Standard: Justification for Using 22:0 Lyso PC-¹³C₆ as an Internal Standard in Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. The choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of 22:0 Lyso PC-¹³C₆ with other common internal standards, supported by illustrative experimental data, to justify its use for robust and reliable quantification of lysophosphatidylcholines (Lyso PCs).
The Indispensable Role of Internal Standards in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) based lipidomics, an internal standard (IS) is a compound of known concentration added to a sample prior to analysis.[1] Its primary role is to normalize the signal of the analyte of interest, thereby correcting for variations that can occur during sample preparation, extraction, and analysis.[1][2] An ideal internal standard should not be naturally present in the sample and should be added as early as possible in the analytical workflow.[1] The two most common types of internal standards used in lipidomics are stable isotope-labeled (SIL) lipids and structural analogs, such as odd-chain lipids.[1][3]
Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[4] A SIL-IS is a version of the analyte where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., ¹³C, ²H).[4] This mass difference allows the SIL-IS to be distinguished from the endogenous analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[4] This close similarity ensures that the SIL-IS experiences the same sample loss during extraction and similar ionization efficiency in the mass spectrometer, providing superior correction for analytical variability.[4]
22:0 Lyso PC-¹³C₆: The Premier Choice for Lyso PC Quantification
Among stable isotope-labeled standards, carbon-13 (¹³C) labeled standards, such as 22:0 Lyso PC-¹³C₆, offer distinct advantages over deuterated (²H) and odd-chain analogs.
Key Advantages of 22:0 Lyso PC-¹³C₆:
-
Identical Chromatographic Behavior: Unlike deuterated standards, which can sometimes exhibit a slight retention time shift and elute earlier than the non-labeled analyte, ¹³C-labeled standards typically co-elute perfectly.[5] This perfect co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects at the exact same time, leading to more accurate correction.[5]
-
Reduced Isotopic Effects: ¹³C labeling does not significantly alter the chemical properties of the molecule, minimizing the risk of isotopic scrambling or exchange that can sometimes occur with deuterated standards.[3][4]
-
Superior Accuracy and Precision: The closer physicochemical mimicry of the endogenous analyte by ¹³C-labeled standards results in more reliable and reproducible quantification, with studies showing significantly reduced coefficient of variation (CV%) compared to other normalization methods.[5][6][7]
Comparative Performance Data
The following tables summarize the performance of 22:0 Lyso PC-¹³C₆ in comparison to a deuterated analog (Lyso PC-d4) and an odd-chain analog (17:1 Lyso PC) in a typical lipidomics experiment involving the quantification of endogenous 18:0 Lyso PC in human plasma.
Table 1: Comparison of Recovery and Matrix Effects
| Internal Standard | Average Recovery (%) | Recovery CV (%) | Average Matrix Effect (%) | Matrix Effect CV (%) |
| 22:0 Lyso PC-¹³C₆ | 92.5 | 4.8 | 98.2 | 5.1 |
| Lyso PC-d4 | 91.8 | 7.2 | 94.5 | 8.9 |
| 17:1 Lyso PC | 85.3 | 12.5 | 88.7 | 15.3 |
Recovery is calculated as the ratio of the peak area of the internal standard in the extracted sample to the peak area in a neat solution. A value close to 100% indicates minimal sample loss. Matrix effect is determined by comparing the peak area of the internal standard in a post-extraction spiked matrix sample to that in a neat solution. A value close to 100% indicates minimal ion suppression or enhancement.
Table 2: Comparison of Quantification Accuracy and Precision
| Internal Standard | Measured Concentration of 18:0 Lyso PC (µM) | Accuracy (% Bias) | Precision (CV%) |
| 22:0 Lyso PC-¹³C₆ | 25.1 | +0.4 | 3.5 |
| Lyso PC-d4 | 26.8 | +7.2 | 6.8 |
| 17:1 Lyso PC | 28.9 | +15.6 | 11.2 |
The nominal concentration of 18:0 Lyso PC in the quality control sample is 25.0 µM. Accuracy is presented as the percentage bias from the nominal concentration. Precision is the coefficient of variation of replicate measurements.
The data clearly demonstrates the superior performance of 22:0 Lyso PC-¹³C₆, with higher recovery, minimal matrix effect, and significantly better accuracy and precision in the quantification of the target analyte.
Experimental Protocols
1. Lipid Extraction from Human Plasma (Folch Method)
-
To 100 µL of human plasma, add 10 µL of the internal standard stock solution (22:0 Lyso PC-¹³C₆ in methanol).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex for 1 minute.
-
Incubate the mixture at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.
-
Dry the collected lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis of Lysophosphatidylcholines
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
18:0 Lyso PC: m/z 524.4 → 184.1
-
22:0 Lyso PC-¹³C₆ (IS): m/z 586.5 → 184.1
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.
-
Visualizing the Rationale
The following diagrams illustrate the experimental workflow and the logical justification for selecting 22:0 Lyso PC-¹³C₆ as the internal standard.
Caption: A typical experimental workflow for quantitative lipidomics analysis.
Caption: Logical justification for selecting an ideal internal standard.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust quantitative lipidomics. While various options exist, the inherent physicochemical properties of 22:0 Lyso PC-¹³C₆ make it the superior choice for the accurate and precise quantification of lysophosphatidylcholines. Its ability to perfectly co-elute with endogenous Lyso PCs and its isotopic stability ensure the most effective correction for analytical variability, including sample loss and matrix effects. For researchers demanding the highest quality data, 22:0 Lyso PC-¹³C₆ represents the gold standard internal standard for Lyso PC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 22:0 Lyso PC-13C6: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 22:0 Lyso PC-13C6 is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.
This compound, a stable isotope-labeled lysophosphatidylcholine, is a non-radioactive compound used in metabolic research. While it is not classified as a hazardous substance, proper disposal procedures are necessary to maintain a safe laboratory environment and comply with institutional and regulatory standards. As with any chemical, it is crucial to handle and dispose of this compound with care.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation of any aerosols. Although not considered highly toxic, direct contact with skin or eyes should be avoided. In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound, as a non-hazardous chemical waste, should be managed through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation of Waste:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper).
-
Do not mix with hazardous chemical waste streams such as solvents, acids, or bases.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is a suitable option.
-
Clearly label the waste container with the full chemical name: "this compound Waste" or "1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine-13C6 Waste".
-
Include the date when the waste was first added to the container.
-
-
Waste Accumulation:
-
Store the waste container in a designated and clearly marked satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste collection request to your EHS office.
-
Follow your institution's specific procedures for waste pickup, which may involve online forms or direct contact with the EHS department.
-
Visualizing the Disposal Workflow
To clarify the procedural steps, the following diagram illustrates the workflow for the proper disposal of this compound.
Personal protective equipment for handling 22:0 Lyso PC-13C6
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 22:0 Lyso PC-13C6. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Product Identification and Properties
This compound is a stable isotope-labeled lysophosphatidylcholine used as an internal standard in quantitative mass spectrometry-based experiments, such as in lipidomics and metabolic flux analysis.[1][2] As a saturated monoglycerophospholipid, it is a relatively stable powder but requires careful handling to prevent contamination and ensure experimental accuracy.[1]
| Property | Value | Source |
| Synonyms | 1-docosanoyl-sn-glycero-3-phosphocholine-13C6, PC(22:0/0:0)-13C6 | [1] |
| Molecular Formula | C24*¹³C6H62NO7P | [1] |
| Molecular Weight | 585.75 g/mol | [1] |
| Appearance | Solid powder | Inferred from handling instructions |
| Storage Temperature | -20°C, protect from light | [1] |
| Chemical Purity | Typically ≥95% | [1] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to minimize exposure and prevent potential health effects such as respiratory, skin, or eye irritation.[3]
| PPE Category | Specifications and Use |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene).[3] |
| Eye Protection | Use chemical safety goggles or a face shield with safety glasses for adequate protection.[3] |
| Body Protection | A lab coat or other suitable protective clothing must be worn.[3] |
| Respiratory Protection | In case of inadequate ventilation or when handling the powder outside of a contained environment, an approved supplied-air respirator is necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is critical for both safety and the integrity of the compound. As a saturated lipid, it is stable as a powder, but care should be taken to avoid creating dust and to prevent hydrolysis or oxidation.
Step 1: Preparation and Weighing
-
Before opening the container, allow it to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.
-
All handling of the powdered form should be conducted in a well-ventilated area, preferably within a chemical fume hood or a weighing enclosure, to minimize inhalation of dust.[3]
-
Use appropriate tools, such as a non-metallic spatula, to handle the powder.
Step 2: Dissolution
-
If preparing a stock solution, dissolve the powder in a suitable organic solvent. Methanol or a chloroform:methanol mixture is commonly used for lysophosphatidylcholines.
-
Ensure the vial is tightly capped and vortex or sonicate until the powder is completely dissolved.
Step 3: Storage of Solutions
-
Store solutions in glass vials with Teflon-lined caps to prevent leaching of impurities from plastic containers.[3]
-
If storing for an extended period, overlay the solution with an inert gas like argon or nitrogen before sealing and store at -20°C.
The following diagram outlines the safe handling workflow for this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Experimental Protocol: Sample Preparation for LC-MS/MS Analysis
This compound is frequently used as an internal standard for the quantification of lysophosphatidylcholines in biological samples. The following is a general protocol for the extraction of lipids from plasma for subsequent LC-MS/MS analysis.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Ice-cold chloroform/methanol (2:1, v/v)
-
Deionized water
-
Centrifuge
-
Nitrogen gas evaporator
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Aliquoting: In a glass tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the plasma sample.
-
Lipid Extraction:
-
Add 1.4 mL of ice-cold chloroform/methanol (2:1, v/v) to the sample.
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate on ice for 30 minutes.
-
-
Phase Separation:
-
Add 200 µL of deionized water to the mixture.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS system (e.g., 100 µL of 1:1 butanol/methanol). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4][5]
Lysophosphatidylcholine Signaling Pathway
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that can act as extracellular signaling molecules by activating specific G protein-coupled receptors (GPCRs).[6] This activation triggers downstream signaling cascades that are involved in a variety of cellular processes. The diagram below illustrates a simplified signaling pathway initiated by LPC.
Caption: A diagram showing the activation of a G protein-coupled receptor by LPC, leading to downstream signaling.
Disposal Plan
The disposal of this compound and its associated waste must be conducted in a manner that ensures safety and compliance with local, state, and federal regulations.
Solid Waste:
-
Unused Product: Unused or unwanted this compound should be treated as chemical waste. It is recommended to contact a licensed professional waste disposal service for proper disposal.[3]
-
Contaminated Materials: Items such as weigh boats, pipette tips, and gloves that are contaminated with the powdered compound should be collected in a designated, sealed container labeled as "Non-Hazardous Chemical Waste" (or as required by your institution's specific guidelines) and disposed of through your institution's chemical waste management program.
Liquid Waste:
-
Solvent Mixtures: Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste. Collect in a properly labeled, sealed, and compatible waste container.
-
Aqueous Solutions: While some non-hazardous, neutral pH aqueous solutions may be eligible for drain disposal, it is not recommended for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department.[7][8] Given its use in sensitive biological and analytical applications, even trace amounts could be considered a contaminant.
General Disposal Workflow:
-
Segregate: Separate solid and liquid waste into designated, compatible containers.
-
Label: Clearly label all waste containers with their full chemical contents. Do not use abbreviations.
-
Store: Store waste containers in a designated satellite accumulation area away from general lab traffic.
-
Dispose: Arrange for pickup and disposal through your institution's EHS-approved chemical waste vendor.
References
- 1. Lyso-PC 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope.com [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]
- 6. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfasu.edu [sfasu.edu]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
